Ethyl 2-amino-4-phenylthiophene-3-carboxylate
描述
属性
IUPAC Name |
ethyl 2-amino-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTHTMKMOSPACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197439 | |
| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-36-5 | |
| Record name | 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4815-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4815-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-4-phenylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Gewald Reaction: Mechanistic Elucidation and Practical Application in the Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Gewald reaction, a potent multicomponent condensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4] These scaffolds are of paramount importance in the pharmaceutical and materials science industries, serving as key building blocks for a wide array of biologically active compounds and functional materials.[5][6] This guide provides a comprehensive examination of the Gewald reaction, focusing on the synthesis of a representative and valuable derivative, Ethyl 2-amino-4-phenylthiophene-3-carboxylate. We will dissect the underlying reaction mechanism, detailing the sequential Knoevenagel-Cope condensation, sulfur addition, intramolecular cyclization, and tautomerization steps. Furthermore, this document presents a field-proven, step-by-step experimental protocol, complete with data tables and workflow visualizations, to empower researchers in the reliable and efficient execution of this synthesis.
Introduction: The Significance of 2-Aminothiophenes
Since its discovery by Karl Gewald in 1961, the Gewald reaction has become a universally recognized and versatile method for constructing the 2-aminothiophene ring system.[1][7][8] Its prominence stems from the operational simplicity, use of readily available starting materials, and the ability to generate highly functionalized products in a single pot.[1][7] The products of this reaction are not merely synthetic curiosities; they are integral components in numerous approved drugs and investigational new drug candidates, exhibiting a broad spectrum of biological activities including antiproliferative, antiviral, and antimicrobial properties.[9][10]
The target molecule of this guide, this compound, exemplifies a classic Gewald product. Its synthesis involves the condensation of acetophenone (a ketone), ethyl cyanoacetate (an active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[2][6][11] Understanding the intricate mechanism of its formation is critical for optimizing reaction conditions, maximizing yield, and adapting the methodology for the synthesis of diverse analogues.
Foundational Principles of the Gewald Reaction
The Gewald reaction is a three-component reaction (G-3CR) that masterfully combines three distinct chemical entities to forge the thiophene ring.[5] The core reactants for the synthesis of our target molecule are:
-
Carbonyl Compound: Acetophenone provides the C4 and C5 atoms of the thiophene ring, along with the C4-phenyl substituent.
-
Active Methylene Nitrile: Ethyl cyanoacetate contributes the C2 and C3 atoms, the C2-amino group (from the nitrile), and the C3-carboxylate ester. The methylene group is "active" due to its position between two electron-withdrawing groups (nitrile and ester), which increases its acidity.
-
Elemental Sulfur: The crucial source of the heteroatom (S1) for the thiophene ring. Typically, the stable octasulfur (S₈) allotrope is used.[6]
-
Base Catalyst: An organic base, such as morpholine or piperidine, is required to initiate the reaction sequence, primarily by deprotonating the active methylene compound.[12][13]
The Core Reaction Mechanism: A Step-by-Step Elucidation
The formation of the 2-aminothiophene ring is a multi-step sequence involving condensation, sulfur addition, and ring-closure.[7] While the exact nature of all intermediates was a subject of study for decades, a consensus mechanism has been established, supported by extensive experimental and computational evidence.[2][9][14][15]
Step 1: Knoevenagel-Cope Condensation
The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation.[2][7][9][11] The amine base abstracts a proton from the α-carbon of ethyl cyanoacetate, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of acetophenone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-phenylbut-2-enoate. This initial condensation is a critical, rate-influencing step.[14]
Step 2: Michael Addition of Sulfur (Sulfuration)
This is the most mechanistically complex stage. The α,β-unsaturated nitrile intermediate, in the presence of the base, forms an enolate. This enolate then acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a polysulfide intermediate.[9][14] This process can lead to a complex equilibrium of polysulfides of varying lengths.[16][17] For the reaction to proceed, these polysulfide chains must be broken down to a monosulfide intermediate.
Step 3: Intramolecular Cyclization
The key ring-forming step involves an intramolecular nucleophilic attack from the terminal sulfur anion (mercaptide) onto the carbon atom of the cyano group.[18] This Thorpe-Ziegler type cyclization forms a five-membered ring, creating an imine intermediate.
Step 4: Tautomerization and Aromatization
The cyclic imine intermediate is not aromatic and rapidly undergoes tautomerization. A proton shift from the C5 position to the imine nitrogen results in the formation of the stable, aromatic 2-aminothiophene ring system.[2][11] This final aromatization step is the thermodynamic driving force for the entire reaction sequence, pulling the various intermediates toward the final product.[14][17]
Mechanistic Pathway Visualization
Caption: The four principal stages of the Gewald reaction mechanism.
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable, one-pot procedure for the synthesis of the title compound using conventional heating.[13]
Reagents and Materials
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Acetophenone | C₈H₈O | 120.15 | 10.0 | 1.20 g | 1.0 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 10.0 | 1.13 g | 1.0 |
| Elemental Sulfur | S | 32.07 | 11.0 | 0.35 g | 1.1 |
| Morpholine | C₄H₉NO | 87.12 | 10.0 | 0.87 g | 1.0 |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | 20 mL | - |
| Round-bottom flask (50 mL) | - | - | - | 1 | - |
| Magnetic stir bar | - | - | - | 1 | - |
| Condenser | - | - | - | 1 | - |
| Heating mantle/oil bath | - | - | - | 1 | - |
Step-by-Step Methodology
-
Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and elemental sulfur (0.35 g, 11.0 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the dropwise addition of morpholine (0.87 g, 10.0 mmol) while stirring.
-
Reaction: Attach a condenser to the flask and heat the mixture to 50-60 °C using a heating mantle or oil bath. Maintain stirring. The reaction is typically exothermic, and the mixture will turn a dark orange/brown color.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane:Ethyl Acetate). The reaction is generally complete within 2-6 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure this compound as a yellow crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification.
Field Insights and Troubleshooting
-
Causality of Catalyst Choice: While various bases can be used, secondary amines like morpholine and piperidine are often preferred. They are sufficiently basic to deprotonate the active methylene compound but not so strong as to promote significant side reactions. Recent studies have also explored catalytic amounts of base, which can be more environmentally friendly.[10][19]
-
Managing Exotherms: The initial phase of the reaction can be exothermic. Slow addition of the base and maintaining the recommended temperature range are crucial to prevent runaway reactions and the formation of unwanted byproducts.
-
Low Yields with Aryl Ketones: Aryl ketones, like acetophenone, can sometimes show lower reactivity compared to aliphatic ketones.[12][19] Extending the reaction time or employing microwave irradiation can often improve yields.[2][19]
-
Sulfur Addition: Using finely powdered sulfur is recommended for better dispersion and reactivity in the reaction medium.[6]
-
Purification Challenges: If the product does not readily precipitate, the reaction mixture can be poured into ice-water to induce precipitation.[13] Column chromatography is a viable alternative to recrystallization if impurities are difficult to remove.
Conclusion
The Gewald reaction remains an indispensable tool in synthetic organic chemistry, providing an efficient and convergent pathway to valuable 2-aminothiophene heterocycles. This guide has deconstructed the reaction mechanism for the synthesis of this compound, highlighting the critical sequence of condensation, sulfuration, cyclization, and aromatization. By understanding the causality behind each mechanistic step and adhering to a validated experimental protocol, researchers can confidently leverage this powerful reaction to advance their work in drug discovery and materials science. The continued exploration of modifications, such as new catalysts and solvent systems, ensures the Gewald reaction will remain relevant and impactful for years to come.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. Gewald_reaction [chemeurope.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Topic: Starting Materials for the Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential starting materials and synthetic strategy for preparing Ethyl 2-amino-4-phenylthiophene-3-carboxylate, a valuable scaffold in medicinal chemistry. We will focus on the widely adopted and efficient Gewald three-component reaction, delving into the mechanistic rationale behind the selection of reagents and the execution of the experimental protocol.
The Strategic Importance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged structure in drug discovery, recognized as a bioisosteric replacement for a phenyl group that can impart unique physicochemical properties to enhance biological activity and pharmacokinetic profiles.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[2][3] The most convergent and operationally simple method for its synthesis is the Gewald reaction, a multicomponent reaction first reported in the 1960s that remains a cornerstone of heterocyclic chemistry.[1][4][5]
The Gewald Reaction: A Mechanistic Blueprint
The Gewald reaction is a one-pot synthesis that constructs the polysubstituted 2-aminothiophene ring from three fundamental components: a carbonyl compound with an α-methylene group, an active methylene nitrile (such as an α-cyanoester), and elemental sulfur, all facilitated by a basic catalyst.[4][6][7] The elegance of this reaction lies in its convergence, assembling a complex heterocyclic system from readily available starting materials in a single synthetic operation.
The mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (acetophenone or phenylacetaldehyde) and the active methylene of ethyl cyanoacetate.[4] This step forms a stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.
-
Michael Addition of Sulfur: Elemental sulfur (S₈), activated by the amine base to form polysulfide anions, acts as a nucleophile.[8] It adds to the β-carbon of the Knoevenagel adduct in a Michael-type addition, forming a sulfur-containing intermediate.
-
Intramolecular Cyclization and Tautomerization: The intermediate undergoes a rapid intramolecular cyclization where the active methylene group attacks the nitrile. This is followed by a tautomerization step to yield the stable, aromatic 2-aminothiophene ring system.[4]
Caption: Figure 1: Gewald Reaction Mechanism.
Core Starting Materials: A Detailed Analysis
The success of the Gewald synthesis hinges on the appropriate selection and quality of the starting materials. The table below outlines the key reagents, their specific roles in the reaction, and critical considerations for researchers.
| Reagent | Role in Synthesis | Key Considerations & Rationale |
| Acetophenone | Carbonyl Source (provides C4-phenyl and C5 atoms of the thiophene ring) | A common and stable ketone.[7] The α-methylene group is not present, but under reaction conditions, it serves as the precursor. Alternatively, phenylacetaldehyde can be used. |
| Ethyl Cyanoacetate | Active Methylene Nitrile | Provides the C2, C3, the C3-ester group, and the C2-amino group. The cyano and ester groups activate the adjacent methylene group, making it acidic and prone to deprotonation by the base for the initial Knoevenagel condensation.[7][9] |
| Elemental Sulfur (S₈) | Thiophene Ring Heteroatom | Acts as the source for the sulfur atom in the thiophene ring. It should be used as a fine powder to ensure optimal dispersion and reactivity in the reaction mixture.[7] |
| Morpholine | Basic Catalyst | Serves a dual purpose: it catalyzes the initial Knoevenagel condensation and is particularly effective at activating elemental sulfur by forming morpholine polysulfides, which act as the sulfur-transfer agent.[8][10] Other bases like diethylamine or triethylamine can also be used.[9][11] |
| Ethanol / Methanol | Solvent | A polar protic solvent is typically used to dissolve the reactants and facilitate the reaction. It provides a suitable medium for the ionic intermediates formed during the process.[2][7][12] |
Experimental Protocol: A Step-by-Step Workflow
This protocol is a representative example for the synthesis of this compound, adapted from established literature procedures.[9][10][13]
Reagents and Equipment
-
Acetophenone (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Elemental Sulfur (1 equivalent)
-
Morpholine (catalytic to stoichiometric amount)
-
Ethanol (reaction solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
Synthesis Workflow
Caption: Figure 2: Experimental Workflow.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask, combine acetophenone (e.g., 0.05 mol), ethyl cyanoacetate (0.05 mol), and finely powdered elemental sulfur (0.05 mol) in methanol or ethanol (e.g., 30 mL).[10] Stir the mixture to create a suspension.
-
Catalyst Addition: With continuous stirring, slowly add morpholine (e.g., 5 mL) to the mixture over a period of 30 minutes.[10] The controlled addition is crucial to manage any initial exotherm.
-
Heating and Reaction: Heat the reaction mixture to a gentle reflux, typically around 45-50°C, for approximately 2-3 hours.[10][13] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[13]
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath or refrigerator overnight to facilitate the precipitation of the product.[9]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any residual soluble impurities.
-
Purification: The purity of the product can be significantly enhanced by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form yellow crystals of this compound.[10] For very high purity, silica gel column chromatography can be employed.[13][14]
Trustworthiness and Protocol Validation
To ensure the integrity of the synthesis, a self-validating system of analysis is essential.
-
Reaction Monitoring: TLC is a rapid and effective technique to monitor the disappearance of reactants and the appearance of the product, confirming that the reaction is proceeding as expected.[9][13]
-
Product Characterization: The identity and purity of the final, recrystallized product must be rigorously confirmed. Standard characterization techniques include:
-
Melting Point (MP): A sharp melting point close to the literature value (92-97 °C) indicates high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques provide structural confirmation, ensuring that the desired molecule has been formed.[9][10][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[13]
-
By adhering to this structured approach—from understanding the underlying mechanism to executing a precise protocol and validating the outcome—researchers can reliably synthesize high-purity this compound for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. ijpbs.com [ijpbs.com]
- 10. asianpubs.org [asianpubs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthesis of Substituted 2-Aminothiophenes from Ethyl Cyanoacetate
Abstract
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its synthesis is most prominently achieved through the Gewald reaction, a versatile and efficient multicomponent condensation. This guide provides an in-depth exploration of the synthesis of substituted 2-aminothiophenes, with a specific focus on the use of ethyl cyanoacetate as the active methylene component. We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols, analyze the reaction's scope and limitations, and discuss its critical applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this pivotal chemical transformation.
The Strategic Importance of 2-Aminothiophenes in Drug Discovery
The thiophene ring is often employed as a bioisosteric replacement for a phenyl group in drug design, offering unique electronic properties and metabolic profiles.[3] The 2-aminothiophene moiety, in particular, serves as a versatile synthon for a vast range of heterocyclic systems and is a key structural feature in numerous pharmaceuticals.[1][2] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antiproliferative effects.[1][3][4] Notable examples include the non-steroidal anti-inflammatory drug (NSAID) Tinoridine and the antipsychotic drug Olanzapine.[3][5] The continued interest in this scaffold stems from its synthetic accessibility, primarily via the Gewald three-component reaction, which allows for the rapid generation of molecular diversity from simple starting materials.[6][7]
The Gewald Reaction: A Mechanistic Deep Dive
The Gewald reaction is a one-pot synthesis that constructs the polysubstituted 2-aminothiophene ring from three key components: a carbonyl compound (an aldehyde or ketone), an α-activated nitrile (such as ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[8][9][10] The reaction's elegance lies in its convergence, forming a complex heterocyclic structure with high atom economy.
The mechanism, elucidated decades after its discovery, proceeds through three principal stages.[9] Recent computational studies have further clarified the intricate role of sulfur, revealing a complex equilibrium of polysulfide intermediates.[11][12][13]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. The base (e.g., a secondary amine like morpholine or piperidine) abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized carbanion.[5][14] This nucleophile then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel-Cope product.[11][13] The choice of base is critical; it must be strong enough to deprotonate the nitrile but not so strong as to promote self-condensation or other side reactions.
-
Michael Addition of Sulfur: In this crucial step, a sulfur nucleophile adds to the β-carbon of the α,β-unsaturated intermediate in a Michael-type addition. Elemental sulfur (S₈) is opened by the base or another nucleophilic species present in the reaction mixture to form polysulfides.[11][12] The resulting sulfur-adduct is a key intermediate en route to the thiophene ring.[14]
-
Intramolecular Cyclization & Aromatization: The terminal sulfur atom of the adduct, bearing a negative charge, acts as an internal nucleophile, attacking the electrophilic carbon of the cyano group.[14] This intramolecular cyclization forms a five-membered imine ring. The final step is a tautomerization of the imine to the more stable enamine, resulting in the formation of the aromatic 2-aminothiophene ring. This final aromatization step serves as the thermodynamic driving force for the entire reaction sequence.[11][12]
Below is a diagrammatic representation of the Gewald reaction mechanism.
Caption: The mechanism of the Gewald 2-aminothiophene synthesis.
A Validated Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a reliable, conventional heating method for a common Gewald reaction, which serves as a self-validating system due to its high-yielding and clean nature.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Cyclohexanone | C₆H₁₀O | 98.14 | 10.0 | 0.98 g (1.04 mL) |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 10.0 | 1.13 g (1.07 mL) |
| Sulfur (powdered) | S | 32.06 | 11.0 | 0.35 g |
| Morpholine | C₄H₉NO | 87.12 | 12.0 | 1.05 g (1.05 mL) |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 20 mL |
3.2. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 mmol), ethyl cyanoacetate (10.0 mmol), elemental sulfur (11.0 mmol), and ethanol (20 mL).[14]
-
Addition of Base: While stirring the mixture at room temperature, slowly add morpholine (12.0 mmol) dropwise. The addition of the base is often exothermic and catalyzes the initial Knoevenagel condensation. Morpholine is an effective catalyst due to its secondary amine structure and appropriate basicity.[15]
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60°C) using a heating mantle.[6] The gentle heating ensures all reactants remain in solution and accelerates the reaction rate without causing excessive solvent loss or side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.
-
Product Isolation (Work-up): Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate as a crystalline solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dry the purified crystals under vacuum. The expected yield is typically in the range of 80-90%.
3.4. Experimental Workflow Diagram
Caption: A step-by-step workflow for the Gewald synthesis.
Optimizing the Synthesis: Catalysts, Conditions, and Green Approaches
While the classical Gewald protocol is robust, significant advancements have been made to improve its efficiency, yield, and environmental sustainability.
4.1. Impact of Substrates and Catalysts
The choice of carbonyl compound, active nitrile, and catalyst significantly influences the reaction outcome. Generally, ketones are more stable and provide higher yields than aldehydes.[10] The use of alternative catalysts can offer substantial benefits over traditional amine bases.
| Catalyst / Condition | Starting Materials | Yield (%) | Time | Key Advantages & Causality |
| Morpholine (Conventional) | Cyclohexanone, Ethyl Cyanoacetate | ~85% | 2-4 h | Standard, reliable baseline method.[6] |
| KF-Alumina (Microwave) | Various Ketones, Ethyl Cyanoacetate | 80-95% | 5-15 min | Solid support simplifies work-up (filtration); microwave irradiation drastically reduces reaction time by efficient localized heating.[6] |
| Piperidinium Borate | Acetophenone, Ethyl Cyanoacetate | 96% | 20 min | A conjugate acid-base pair that acts as a true catalyst (catalytic amount), activating both the ketone and the nitrile simultaneously for faster condensation.[5] |
| Triethylamine/H₂O | Various Ketones, Ethyl Cyanoacetate | 75-98% | 1-3 h | Green chemistry approach using water as a solvent; product often precipitates, simplifying isolation.[16][17] |
| Ultrasound Irradiation | Ethyl Acetoacetate, Ethyl Cyanoacetate | 78% | 40 min | Sonication enhances mass transfer and provides energy via acoustic cavitation, accelerating the reaction under solvent-free conditions.[15] |
4.2. Green Chemistry Modifications
Modern synthetic chemistry emphasizes sustainability. Several "green" modifications to the Gewald reaction have been developed:
-
Aqueous Conditions: Using water as a solvent, often with a base like triethylamine, circumvents the need for volatile organic solvents.[16][17]
-
Ionic Liquids: Room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can act as both solvent and catalyst, offering high yields and potential for recyclability.[16]
-
Catalyst-Free Ultrasound: The use of sodium polysulfide under ultrasound irradiation in water can trigger the reaction without the need for an additional base catalyst.[18]
Conclusion: A Cornerstone Reaction for Modern Chemistry
The Gewald synthesis of 2-aminothiophenes from ethyl cyanoacetate remains one of the most powerful and versatile reactions in the arsenal of the medicinal chemist. Its operational simplicity, tolerance for diverse functional groups, and the biological significance of its products ensure its continued relevance. By understanding the underlying mechanism and leveraging modern optimization techniques—from advanced catalytic systems to green chemical principles—researchers can efficiently generate libraries of these valuable heterocyclic compounds, accelerating the path toward the discovery of new and impactful medicines.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. resource.aminer.org [resource.aminer.org]
- 5. d-nb.info [d-nb.info]
- 6. arkat-usa.org [arkat-usa.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. heteroletters.org [heteroletters.org]
- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
The Multifaceted Role of Elemental Sulfur in the Gewald Aminothiophene Synthesis: From Inert Allotrope to Keystone Reactant
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, providing a robust and atom-economical pathway to highly functionalized 2-aminothiophenes—scaffolds of immense value in medicinal chemistry and materials science.[1][2] While often depicted as a simple condensation, the true elegance and complexity of the Gewald synthesis lie in the pivotal, yet frequently misunderstood, role of elemental sulfur. This guide moves beyond the textbook representation to provide a detailed, mechanistically-grounded exploration of sulfur's journey from an inert starting material to the central architect of the thiophene ring. We will dissect the critical stages of sulfur activation, the formation and decomposition of complex polysulfide intermediates, and the thermodynamic driving forces that culminate in the desired product. This paper is intended for researchers and drug development professionals seeking to deepen their understanding and optimize their application of this powerful synthetic tool.
Introduction: The Enduring Significance of the Gewald Reaction
First reported by Karl Gewald in the 1960s, the reaction synthesizes 2-aminothiophenes from a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a base.[1][3] Its enduring popularity stems from the ready availability of starting materials, operational simplicity, and the high biological relevance of its products.[1] The core structure is formed in a multicomponent reaction that proceeds through a sequence of condensation, sulfur addition, and ring-closure.[4] Despite its widespread use, the precise mechanism, particularly the intricate behavior of elemental sulfur, has remained a subject of investigation for decades.[3][4] Recent computational studies have shed significant light on this process, revealing a complex interplay of equilibria and intermediates that govern the reaction's outcome.[5][6][7][8] This guide synthesizes these modern insights with established experimental knowledge to provide a comprehensive view of sulfur's critical functions.
A Mechanistic Journey: The Four Key Functions of Elemental Sulfur
Elemental sulfur (S₈) is not a passive sulfur donor; it is an active participant whose transformation dictates the reaction pathway. Its role can be understood through four distinct, sequential functions: Activation, Nucleophilic Addition, Polysulfide Cascade, and Cyclization Precursor Formation.
Function 1: Activation from the S₈ Crown
The stable, eight-membered crown-shaped ring of elemental sulfur is relatively unreactive.[9] For the Gewald reaction to proceed, this ring must be opened. The most common method is base-promoted activation, where a basic catalyst, typically a secondary amine like morpholine or piperidine, performs a nucleophilic attack on the S₈ ring.[4]
-
Causality of Base Choice: Secondary amines are particularly effective because they can act as both the base for the initial Knoevenagel-Cope condensation and the nucleophile for activating sulfur.[4][7] Morpholine is often the base of choice due to its ability to effectively solubilize elemental sulfur, forming morpholine polysulfides which are key reactive intermediates.[4] Tertiary amines, lacking a proton, are less effective at this dual role and their activation of sulfur is considered energetically unfavorable.[7]
-
Alternative Activation: Electrochemical methods can also be employed, where an electrogenerated cyanomethyl anion attacks and activates the S₈ ring, offering a pathway with catalytic amounts of electricity.[10]
Function 2: Nucleophilic Addition and Polysulfide Formation
The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[3][5][6] Following deprotonation, this intermediate becomes a potent nucleophile. The crucial sulfur addition step involves the nucleophilic attack of this carbanion on an activated sulfur species (or directly on the S₈ ring).[7]
This attack does not simply append a single sulfur atom. Instead, it opens the sulfur ring to form a linear polysulfide anion attached to the carbon framework.[5][7][11]
R-CH⁻-CN + S₈ → R-C(S₈⁻)=C-CN
This event marks the beginning of a complex cascade of intermediates.
Function 3: The Polysulfide Cascade - A Thermodynamic Funnel
The initial polysulfide anion is not the final reactant for cyclization. It enters a complex equilibrium with other polysulfides of varying lengths.[5][8][11] This "polysulfide cascade" can involve several processes:
-
Interconversion and Scrambling: Polysulfide chains can attack other sulfur molecules or other polysulfides, leading to a dynamic mixture of chain lengths in the reaction medium.[5][11]
-
Decomposition: The long polysulfide chains must decompose to ultimately provide the monosulfide intermediate required for ring closure. Computational studies show that this decomposition can occur via several pathways, including unimolecular cyclization for long chains (≥6 sulfur atoms) and protonation-induced degradation for chains of all lengths.[5][7][11]
Crucially, none of these intermediate polysulfide steps provide a significant thermodynamic benefit.[5][11] They represent a complex equilibrium state. The entire cascade is driven forward by the final, irreversible cyclization step.
Function 4: The Monosulfide and the Irreversible Cyclization
The decomposition of the various polysulfides eventually funnels the intermediates towards the key monosulfide anion.[5] This species undergoes a rapid, intramolecular nucleophilic attack on the nitrile's triple bond to form the five-membered thiophene ring.[4][12] Subsequent tautomerization yields the aromatic and highly stable 2-aminothiophene product.[3] This final aromatization step is the primary thermodynamic driving force for the entire Gewald reaction, pulling all preceding equilibria toward product formation.[5][11]
Visualizing the Core Mechanism
To clarify these complex interactions, the following diagrams illustrate the overall workflow and the central role of the sulfur cascade.
Caption: High-level workflow of the Gewald aminothiophene synthesis.
Caption: The central role of sulfur activation and the polysulfide cascade.
A Self-Validating Experimental Protocol
This protocol for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate provides a reliable method, with explanations for each critical step to ensure reproducibility and understanding.
Reactants:
-
Cyclohexanone: 1.0 eq
-
Ethyl Cyanoacetate: 1.0 eq
-
Elemental Sulfur: 1.1 eq
-
Morpholine: 1.5 eq
-
Solvent: Ethanol (approx. 3-4 mL per mmol of cyclohexanone)
| Step | Procedure | Rationale (The "Why") |
| 1 | To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, cyclohexanone (1.0 eq), and ethyl cyanoacetate (1.0 eq). | The solvent facilitates mixing and heat transfer. Adding the carbonyl and nitrile first allows for the initial stages of the Knoevenagel condensation to begin upon addition of the base. |
| 2 | Add morpholine (1.5 eq) to the mixture and stir at room temperature for 10 minutes. | Morpholine acts as the basic catalyst for the condensation. A brief stir period initiates the formation of the α,β-unsaturated nitrile intermediate. |
| 3 | Add elemental sulfur (1.1 eq) in one portion. The mixture will turn a darker color. | A slight excess of sulfur ensures it is not the limiting reagent, accounting for any potential side reactions or incomplete conversion. The color change indicates the formation of polysulfide species. |
| 4 | Heat the reaction mixture to a gentle reflux (approx. 50-60°C) and maintain for 2-3 hours. Monitor by TLC. | Moderate heating provides the necessary activation energy for sulfur ring opening and subsequent reactions without causing excessive solvent loss or byproduct formation. The reaction temperature is a critical parameter for success. |
| 5 | After the reaction is complete (TLC shows consumption of starting material), cool the mixture to room temperature, then place it in an ice bath for 30 minutes. | Cooling reduces the solubility of the product, promoting crystallization and maximizing the isolated yield. This is a critical step for purification. |
| 6 | Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. | Filtration separates the solid product from the solvent and soluble impurities. Washing with cold ethanol removes residual morpholine and unreacted starting materials without significantly re-dissolving the product. |
| 7 | Dry the solid product under vacuum to obtain the 2-aminothiophene. | This removes residual solvent to yield the final, purified product. The yield can be assessed, and the product characterized by NMR, IR, and melting point analysis. |
Influence of Key Parameters on Sulfur Chemistry
The efficiency of the Gewald reaction is highly dependent on reaction conditions, which directly influence the complex behavior of sulfur.
| Parameter | Effect on Sulfur Chemistry & Intermediates | Impact on Reaction Outcome |
| Base Choice | Secondary amines (e.g., morpholine) are superior as they both catalyze condensation and activate/solubilize S₈ to form reactive polysulfides.[4] Tertiary amines are less effective at sulfur activation.[7] | High yields are typically achieved with morpholine. Weaker or sterically hindered bases may lead to incomplete reaction or low yields.[13] |
| Solvent | Polar protic solvents like ethanol or methanol are common. They facilitate the dissolution of intermediates and participate in the protonation steps of the polysulfide decomposition.[4][5] | Solvent choice affects reaction rate and product solubility. A solvent that allows for gentle reflux while keeping intermediates soluble is ideal. |
| Temperature | Higher temperatures increase the rate of sulfur activation and the Knoevenagel condensation. However, excessively high temperatures can lead to unwanted side reactions. | Typically, 50-80°C is optimal.[4] Microwave irradiation has been shown to accelerate the reaction, likely by efficiently promoting the sulfur addition and cyclization steps.[3][13] |
Conclusion
Elemental sulfur in the Gewald synthesis is far more than a simple building block. It is a dynamic reactant whose journey from the stable S₈ allotrope through a cascade of polysulfide intermediates is central to the formation of the thiophene ring. Understanding this multifaceted role—from the necessity of its activation to the thermodynamically driven cyclization—is paramount for any scientist aiming to harness the full potential of this reaction. By carefully selecting the base, solvent, and temperature, researchers can effectively control the complex sulfur chemistry at play, enabling the efficient and reliable synthesis of valuable 2-aminothiophene derivatives for discovery and development pipelines.
References
- 1. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: A Keystone Heterocycle in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene, stands as a cornerstone in the edifice of modern medicinal chemistry. Its facile synthesis, primarily through the robust and versatile Gewald reaction, has made it a readily accessible and highly valuable scaffold for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted applications of this pivotal heterocyclic compound. We delve into the historical context and mechanistic intricacies of the Gewald reaction, offer detailed experimental protocols for its synthesis and characterization, and survey its extensive applications in drug discovery, from anticancer and antimicrobial agents to its emerging role in material science. This guide is intended to serve as an in-depth resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: The Emergence of a Privileged Scaffold
The Thiophene Moiety in Medicinal Chemistry: A Historical Perspective
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a "privileged scaffold" in medicinal chemistry. The isosteric relationship of the thiophene ring with the benzene ring allows for its substitution in many drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.
Introduction to this compound: Structure and Significance
This compound (Molecular Formula: C₁₃H₁₃NO₂S, Molecular Weight: 247.31 g/mol ) is a member of the 2-aminothiophene family that has garnered significant attention.[3] Its structure, featuring a thiophene core with an amino group at the 2-position, a carboxylate at the 3-position, and a phenyl group at the 4-position, provides a versatile platform for chemical modification. This strategic arrangement of functional groups allows for the facile synthesis of more complex heterocyclic systems and the exploration of a wide range of biological activities.[3][4][5]
Scope of the Technical Guide
This guide offers a detailed examination of this compound, from its foundational synthesis to its diverse applications. It is structured to provide both a historical and a practical understanding of this important molecule, catering to the needs of researchers in academia and industry.
The Gewald Reaction: A Foundational Synthesis
Discovery and Historical Context of the Gewald Reaction
The primary and most efficient method for synthesizing this compound is the Gewald reaction.[3] This multicomponent reaction, discovered by German chemist Karl Gewald in the 1960s, involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6][7][8] The reaction's simplicity, use of readily available starting materials, and mild reaction conditions have contributed to its widespread adoption for the synthesis of polysubstituted 2-aminothiophenes.[8][9]
The Core Reaction: Synthesis of this compound
In the context of our topic, the synthesis involves the reaction of acetophenone (the ketone), ethyl cyanoacetate (the α-cyanoester), and elemental sulfur, typically catalyzed by a base such as morpholine or diethylamine.[3][10][11]
Mechanistic Insights into the Gewald Reaction
The mechanism of the Gewald reaction, elucidated years after its discovery, proceeds through a series of well-defined steps.[6][9]
The initial step is a Knoevenagel condensation between the ketone (acetophenone) and the α-cyanoester (ethyl cyanoacetate) to form a stable α,β-unsaturated intermediate.[6]
The next phase involves the addition of elemental sulfur to the activated methylene group of the Knoevenagel adduct. The precise mechanism of this step is still a subject of some discussion but is believed to proceed through a thiirane intermediate.
The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[6]
Caption: The generalized mechanism of the Gewald reaction.
Variations and Modifications of the Gewald Reaction
To improve yields, reduce reaction times, and enhance the "greenness" of the synthesis, several modifications to the classical Gewald reaction have been developed.
Microwave irradiation has been shown to significantly accelerate the Gewald reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods.[12]
The use of solid supports and heterogeneous catalysts simplifies product purification and catalyst recovery, aligning with the principles of green chemistry.
Experimental Protocols: A Practical Guide
General Laboratory Practices and Safety Precautions
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood.
Detailed Step-by-Step Synthesis of this compound via the Gewald Reaction
This protocol is a representative example and may be optimized.
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (0.5 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[11]
Characterization Techniques
The structure of the synthesized this compound should be confirmed using standard spectroscopic methods.[3][11]
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the phenyl group, the ethyl ester protons, and the amino protons.
-
¹³C NMR: Will show the corresponding carbon signals.
-
IR Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
The melting point of the purified product should be determined and compared with the literature value (92-97 °C). The solubility in various organic solvents should also be noted.[3]
Physicochemical and Pharmacokinetic Properties
Tabulated Summary of Key Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₂S | [3] |
| Molecular Weight | 247.31 g/mol | [3] |
| Melting Point | 92-97 °C | |
| Appearance | Solid | |
| CAS Number | 4815-36-5 |
Structure-Activity Relationship (SAR) Insights
The 2-aminothiophene scaffold is highly amenable to structural modifications to optimize its biological activity. The amino group at the 2-position can be acylated, alkylated, or used as a nucleophile in further reactions. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The phenyl group at the 4-position can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule. These modifications have been extensively explored to develop potent and selective drug candidates.[4][5]
Applications in Drug Discovery and Development
A Versatile Building Block for Complex Heterocycles
This compound serves as a key intermediate in the synthesis of a wide range of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves important pharmacophores.[3][4][5]
Pharmacological Profile: A Spectrum of Activities
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.[1][13][14]
Numerous studies have reported the potent anticancer activity of 2-aminothiophene derivatives.[3][13] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action.
The 2-aminothiophene scaffold is a promising platform for the development of novel antimicrobial agents.[3][15] Derivatives have shown significant activity against a range of pathogenic bacteria and fungi, in some cases exceeding the efficacy of standard antibiotics.[2]
In addition to anticancer and antimicrobial effects, derivatives have also been investigated for their anti-inflammatory, antiviral, and other therapeutic properties.[13][15]
Caption: Applications of this compound.
Beyond Pharmaceuticals: Applications in Material Science
The aromatic nature and the presence of versatile functional groups in this compound also make it a molecule of interest in material science. It has been explored as a building block for the development of novel organic semiconductors and corrosion inhibitors.[3]
Future Perspectives and Conclusion
Emerging Trends in the Application of this compound
The ongoing exploration of new catalytic systems and reaction conditions for the Gewald reaction continues to expand the scope and utility of 2-aminothiophene synthesis. Furthermore, the application of computational methods, such as molecular docking, is aiding in the rational design of new derivatives with enhanced biological activity and target selectivity.
Concluding Remarks on its Enduring Importance
This compound, born from the elegant and efficient Gewald reaction, remains a molecule of profound importance in synthetic and medicinal chemistry. Its versatility as a synthetic intermediate and the diverse biological activities of its derivatives ensure its continued relevance in the quest for new drugs and functional materials. This guide has provided a comprehensive overview of this remarkable compound, highlighting its journey from a synthetic curiosity to a cornerstone of modern chemical and pharmaceutical research.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4815-36-5 [smolecule.com]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. [PDF] SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: Ethyl 2-amino-4-phenylthiophene-3-carboxylate as a Cornerstone in Medicinal Chemistry
Introduction: The Privileged Status of the 2-Aminothiophene Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets to elicit diverse pharmacological responses. The 2-aminothiophene moiety is a quintessential example of such a scaffold, and its substituted derivatives have garnered significant attention in drug discovery.[1][2][3] Among these, ethyl 2-amino-4-phenylthiophene-3-carboxylate stands out as a particularly valuable and versatile building block.[4][5] Its inherent structural features—a nucleophilic amino group, an electrophilic ester, and an aromatic thiophene ring—provide a rich chemical playground for the synthesis of a multitude of complex heterocyclic systems with promising therapeutic potential.[1][6] This guide provides an in-depth exploration of this compound, from its synthesis and chemical reactivity to its application in the development of novel therapeutic agents.
Synthesis: The Gewald Reaction as the Gateway to 2-Aminothiophenes
The most prevalent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald three-component reaction.[7][8][9][10] This one-pot synthesis is celebrated for its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[10]
The reaction typically involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[7][8] For the synthesis of the title compound, acetophenone, ethyl cyanoacetate, and elemental sulfur are the key reactants.
Mechanism of the Gewald Reaction
The mechanism of the Gewald reaction is a fascinating cascade of well-established organic transformations. While the exact sequence can be influenced by the specific substrates and reaction conditions, a generally accepted pathway involves the following key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[7][8][10]
-
Michael Addition of Sulfur: The elemental sulfur (often in its S8 form) is activated by the base and subsequently undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated nitrile.
-
Ring Closure and Tautomerization: The resulting intermediate then undergoes a Thorpe-Ziegler type cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[11]
Below is a conceptual workflow of the Gewald reaction for the synthesis of this compound.
Figure 1: Conceptual workflow of the Gewald reaction.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the synthesis of the title compound via the Gewald reaction.[12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Acetophenone | 120.15 | 10 | 1.20 g (1.18 mL) |
| Ethyl cyanoacetate | 113.12 | 10 | 1.13 g (1.06 mL) |
| Elemental Sulfur | 32.06 | 10 | 0.32 g |
| Diethylamine | 73.14 | 20 | 2.07 mL |
| Ethanol (absolute) | 46.07 | - | 30 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in absolute ethanol (30 mL).
-
With stirring, add diethylamine (20 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 55-65°C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes, then transfer it to a refrigerator and leave it overnight to facilitate complete precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound as a crystalline solid.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, IR, 1H NMR, 13C NMR, and mass spectrometry.[13][14]
Applications in Medicinal Chemistry: A Versatile Building Block
The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal starting point for the synthesis of a wide array of biologically active molecules.[4][6] The amino group can be readily acylated, alkylated, or diazotized, while the ester group can be hydrolyzed, reduced, or converted to an amide. Furthermore, the thiophene ring itself can undergo electrophilic substitution reactions.
Antimicrobial Agents
Derivatives of this compound have demonstrated significant potential as antimicrobial agents.[4][12][15] By modifying the core structure, researchers have developed compounds with activity against a range of bacterial and fungal pathogens.[16][17]
Design Strategy: The primary amino group is often a key site for derivatization to enhance antimicrobial activity. For instance, condensation of the amino group with various aldehydes to form Schiff bases, or acylation with different acid chlorides, can lead to compounds with improved potency.[14]
Figure 2: Derivatization strategies for antimicrobial agents.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a substituted benzaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 247.31 | 5 |
| Substituted Benzaldehyde | Varies | 5 |
| Glacial Acetic Acid | 60.05 | Catalytic amount |
| Ethanol | 46.07 | 20 mL |
Procedure:
-
Dissolve this compound (5 mmol) and the substituted benzaldehyde (5 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Anticancer Agents
The 2-aminothiophene scaffold is a key component in several classes of anticancer agents, including kinase inhibitors.[18] this compound serves as a valuable intermediate in the synthesis of compounds targeting various signaling pathways involved in cancer progression.[4]
Design Strategy: A common approach involves the construction of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to mimic the purine core of ATP and act as competitive inhibitors of kinases. The amino and ester functionalities of the starting material are crucial for the annulation of the pyrimidine ring.
Figure 3: Pathway to thienopyrimidine-based kinase inhibitors.
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of 2-aminothiophenes have shown promise in this area, with some compounds exhibiting inhibitory activity against key inflammatory mediators like cyclooxygenase (COX) enzymes.[19][20]
Design Strategy: Modifications to the this compound core can be tailored to interact with the active sites of inflammatory enzymes. For example, the incorporation of acidic moieties or specific aromatic substituents can enhance binding affinity and selectivity.[21]
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the versatile reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The demonstrated antimicrobial, anticancer, and anti-inflammatory activities of its derivatives underscore the therapeutic potential of this privileged scaffold.[1][3][11] Future research will undoubtedly continue to leverage the unique chemical attributes of this compound to design and synthesize next-generation therapeutic agents with improved efficacy and safety profiles. The exploration of novel reaction pathways and the application of modern synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, will further expand the utility of this compound in the ongoing quest for new medicines.[22]
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 4815-36-5 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpsbr.org [jpsbr.org]
- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Heterocycles from Ethyl 2-amino-4-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4-phenylthiophene-3-carboxylate stands as a cornerstone in synthetic organic and medicinal chemistry. Its inherent functionalities—an aromatic amine, an ester group, and a thiophene core—make it a highly versatile precursor for the construction of a multitude of fused heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, focusing on the strategic design and synthesis of novel thieno[2,3-d]pyrimidines, a class of compounds renowned for its broad spectrum of pharmacological activities.[1][2] We will detail robust protocols, explain the mechanistic rationale behind experimental choices, and present workflows for creating compound libraries for drug discovery programs.
The Strategic Importance of this compound
The 2-aminothiophene scaffold is a privileged starting material in heterocyclic synthesis, primarily due to the Gewald reaction which allows for its efficient, often one-pot, preparation.[3][4][5] The title compound, this compound, is particularly valuable. The ortho-disposed amino and carboxylate groups are perfectly positioned for cyclocondensation reactions, enabling the construction of fused pyrimidine rings to form the thieno[2,3-d]pyrimidine core.
This core is a bioisostere of purine, a fundamental component of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] Consequently, thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS protective agents.[1][6][7][8] This document serves as a practical guide for leveraging this powerful starting material to generate novel chemical entities with therapeutic potential.
Core Synthetic Pathways and Strategic Considerations
The primary synthetic strategy involves the annulation of a pyrimidine ring onto the thiophene core. The choice of the cyclizing agent dictates the initial structure of the pyrimidine ring, which can then be further functionalized. The diagram below illustrates the central synthetic workflows.
Caption: Key synthetic routes from the starting thiophene.
Experimental Protocols and Methodologies
The following protocols are foundational for the synthesis of diverse thieno[2,3-d]pyrimidine libraries.
Protocol 1: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the fundamental cyclocondensation to form the pyrimidinone ring system. Formamide serves as both the solvent and the source of the additional carbon atom required for ring closure.
Rationale: The reaction proceeds via an initial formation of a formamido intermediate by acylation of the amino group. At high temperatures, this intermediate undergoes an intramolecular cyclization with the ester group, followed by the elimination of ethanol and water to yield the stable, fused aromatic system. This is a robust and widely used method for constructing the thieno[2,3-d]pyrimidin-4-one scaffold.[9]
Caption: Workflow for synthesizing the pyrimidin-4-one core.
Step-by-Step Procedure:
-
Place this compound (10 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add formamide (20 mL).
-
Heat the reaction mixture to reflux (approx. 180-190 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual formamide.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or a DMF/water mixture) to afford the pure 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of 3-Alkyl/Aryl-2-thioxo-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
This method introduces a thioxo group at the 2-position and allows for diversification at the 3-position of the pyrimidine ring through the choice of isothiocyanate.
Rationale: The reaction begins with the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate.[10] In the presence of a base or upon heating, this intermediate undergoes intramolecular cyclization. The nitrogen of the thiourea attacks the ester's carbonyl carbon, leading to the elimination of ethanol and the formation of the 2-thioxo-thienopyrimidine derivative.[2]
Step-by-Step Procedure:
-
Dissolve this compound (10 mmol) in a suitable solvent like pyridine or DMF (25 mL) in a round-bottom flask.
-
Add the desired isothiocyanate (e.g., phenyl isothiocyanate, ethyl isothiocyanate) (11 mmol, 1.1 eq.).
-
Heat the mixture at reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into acidified ice-water (e.g., with 1M HCl).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., acetic acid or ethanol) to yield the pure product.
Protocol 3: Synthesis of a 4-Amino-5-phenylthieno[2,3-d]pyrimidine Library
This two-step protocol is a cornerstone of medicinal chemistry for generating libraries for structure-activity relationship (SAR) studies. It involves creating a reactive 4-chloro intermediate, which is then substituted with various amines.
Rationale: The conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphoryl chloride (POCl₃) transforms the position into a highly reactive electrophilic site.[9] The chloride is an excellent leaving group, facilitating nucleophilic aromatic substitution by a wide range of primary and secondary amines. This allows for the systematic introduction of diverse functional groups to explore their impact on biological activity.[7]
Caption: Two-step workflow for creating 4-amino derivatives.
Step-by-Step Procedure:
A. Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
-
Suspend 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (10 mmol) in phosphoryl chloride (POCl₃, 15 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the mixture to reflux for 2-3 hours until a clear solution is formed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution).
-
Filter the precipitated solid, wash with cold water, and dry. This intermediate is often used in the next step without further purification.
B. Synthesis of 4-(Substituted-amino)-5-phenylthieno[2,3-d]pyrimidines
-
Dissolve the crude 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (5 mmol) in a solvent such as isopropanol, ethanol, or acetonitrile (20 mL).
-
Add the desired amine (6 mmol, 1.2 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 mmol, 1.2 eq.) to act as an acid scavenger.
-
Reflux the mixture for 4-8 hours, monitoring completion by TLC.
-
Cool the reaction mixture. If a solid precipitates, filter it directly. Otherwise, reduce the solvent volume under reduced pressure and precipitate the product by adding water.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure final compound.
Summary of Synthetic Applications
The protocols described enable the synthesis of a wide array of heterocyclic structures with significant therapeutic potential.
| Target Heterocycle | Key Reagents | Potential Biological Applications | Reference |
| Thieno[2,3-d]pyrimidin-4-ones | Formamide, Orthoesters | Antifungal, Kinase Inhibitors | [9] |
| 2-Thioxo-thieno[2,3-d]pyrimidines | Isothiocyanates | Antibacterial, Cytotoxic Agents | [2][8] |
| 4-Amino-thieno[2,3-d]pyrimidines | POCl₃, Various Amines | Anticancer (VEGFR-2, FLT3 inhibitors), Anti-inflammatory | [6][7] |
| Triazolo-thienopyrimidines | Hydrazine Hydrate, CS₂ | Antimicrobial, Antiviral | [2][11] |
Conclusion
This compound is a demonstrably powerful and versatile building block for constructing medicinally relevant heterocyclic compounds. The straightforward and robust protocols for synthesizing thieno[2,3-d]pyrimidines allow for extensive structural diversification. By strategically applying the cyclocondensation, chlorination, and nucleophilic substitution reactions detailed in this guide, researchers in drug discovery can efficiently generate libraries of novel compounds for biological screening, accelerating the development of new therapeutic agents.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
The Versatile Scaffold: Applications of Ethyl 2-amino-4-phenylthiophene-3-carboxylate in Oncology Research
Introduction: A Privileged Structure in Cancer Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. Ethyl 2-amino-4-phenylthiophene-3-carboxylate is a prime example of such a scaffold, serving as a versatile starting material for the synthesis of a multitude of heterocyclic compounds with significant potential in cancer research.[1] Its inherent structural features, including a reactive amino group and an ester moiety, coupled with the bioisosteric relationship of the thiophene ring to a phenyl group, make it an ideal building block for creating novel therapeutic agents.[2] This guide provides an in-depth exploration of the applications of this compound in oncology, complete with detailed protocols and mechanistic insights for researchers in drug development.
The primary route to synthesizing this compound and its analogues is the Gewald reaction, a robust and efficient one-pot multicomponent reaction.[1] This straightforward synthesis allows for the facile generation of a diverse library of 2-aminothiophene derivatives, which form the basis for the development of potent and selective anticancer agents.
I. Thieno[2,3-d]pyrimidines: Potent Kinase Inhibitors
One of the most fruitful applications of this compound in cancer research is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines. This class of compounds has demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[3]
A. Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Thieno[2,3-d]pyrimidine derivatives synthesized from this compound have emerged as potent VEGFR-2 inhibitors.[4]
These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor-induced angiogenesis.
Diagram: VEGFR-2 Inhibition by Thieno[2,3-d]pyrimidine Derivatives
Caption: Inhibition of VEGFR-2 signaling by Thieno[2,3-d]pyrimidine derivatives.
B. EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overexpression and mutations are common in various solid tumors. Trisubstituted thiophene-3-carboxamide selenide derivatives, synthesized from 2-aminothiophene precursors, have shown promise as EGFR kinase inhibitors.[5]
The following table summarizes the IC50 values of representative thieno[2,3-d]pyrimidine and other thiophene derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 17f | HCT-116 (Colon) | 2.80 | [4] |
| Thieno[2,3-d]pyrimidine | Compound 17f | HepG2 (Liver) | 4.10 | [4] |
| Thieno[2,3-d]pyrimidine | Compound 15 | A549 (Lung) | 0.94 | [2] |
| Thiophene-3-carboxamide selenide | Compound 16e | HCT116 (Colon) | 3.20 | [5] |
| Thieno[2,3-d][1][2][6]triazolo[1,5-a]pyrimidine | Compound 10e | MCF-7 (Breast) | 14.5 | [7] |
II. Application Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general procedure for evaluating the inhibitory activity of novel thieno[2,3-d]pyrimidine derivatives against VEGFR-2 kinase.
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The level of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A decrease in ATP consumption corresponds to kinase inhibition.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).
-
Add 10 µL of a solution containing the VEGFR-2 kinase and the poly(Glu, Tyr) substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution in kinase buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
III. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
The microtubule network is a dynamic component of the cytoskeleton, essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin polymerization are potent anticancer drugs. While not as extensively documented for direct derivatives of this compound, the broader class of 2-aminothiophenes has shown potential as tubulin polymerization inhibitors.[8]
Mechanism of Action:
These compounds can bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.
Diagram: Experimental Workflow for Assessing Tubulin Polymerization Inhibition
Caption: Workflow for evaluating thiophene derivatives as tubulin polymerization inhibitors.
IV. Application Protocol: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of novel compounds derived from this compound on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
V. Future Directions and Conclusion
This compound and its derivatives continue to be a fertile ground for the discovery of novel anticancer agents.[1] The versatility of the 2-aminothiophene scaffold allows for the exploration of a wide range of chemical space, leading to the identification of compounds with diverse mechanisms of action. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing lead compounds.
-
Novel Target Identification: Exploring the potential of these derivatives to inhibit other cancer-related targets.
-
Combination Therapies: Investigating the synergistic effects of thiophene derivatives with existing chemotherapeutic agents.
-
In Vivo Efficacy Studies: Translating the promising in vitro results into animal models of cancer.
References
- 1. Buy this compound | 4815-36-5 [smolecule.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial and Antifungal Efficacy of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives
Introduction: The Therapeutic Potential of Thiophene Scaffolds
The thiophene ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3] Derivatives of 2-aminothiophene, in particular, have garnered significant attention due to their broad spectrum of biological activities, which include anti-inflammatory, analgesic, antitumor, and notably, antimicrobial and antifungal properties.[2][4][5] The ethyl 2-amino-4-phenylthiophene-3-carboxylate scaffold serves as a versatile and crucial synthetic intermediate, allowing for the generation of a diverse library of derivatives.[2][6][7][8]
The antimicrobial efficacy of these compounds is profoundly influenced by the nature of substituents at various positions on the thiophene ring.[1][3][9] This variability underscores the necessity for robust, standardized, and reproducible methods to evaluate their activity. This guide provides an in-depth overview and detailed protocols for researchers, scientists, and drug development professionals to systematically assess the antimicrobial and antifungal potential of novel this compound derivatives. The methodologies described herein are grounded in established standards from authorities like the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[10][11][12]
Scientific Rationale and Experimental Strategy
The evaluation of a novel antimicrobial agent is a stepwise process designed to move from qualitative screening to quantitative assessment of potency and cidal activity. Our experimental strategy is designed to efficiently identify promising derivatives and characterize their spectrum of activity.
Causality Behind the Workflow: A preliminary, broad-spectrum screen using the agar well diffusion method allows for a rapid and cost-effective initial assessment of activity.[13][14][15][16] Compounds demonstrating inhibitory zones are then subjected to a more rigorous quantitative analysis—the broth microdilution assay—to determine the Minimum Inhibitory Concentration (MIC). The MIC is the gold standard for measuring the potency of an antimicrobial agent in vitro.[17][18][19][20] Finally, to distinguish between agents that merely inhibit growth (microbistatic) and those that kill the microorganism (microbicidal), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined.[21][22][23][24] This distinction is critical for therapeutic applications, where a cidal effect is often preferred.
Caption: High-level experimental workflow for antimicrobial evaluation.
Detailed Experimental Protocols
These protocols are designed as self-validating systems, incorporating necessary controls to ensure the reliability and accuracy of the results.
Protocol 1: Preliminary Antimicrobial Screening via Agar Well Diffusion
This method provides a qualitative assessment of antimicrobial activity, ideal for screening large numbers of compounds.[13][15]
A. Materials
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strains: e.g., Candida albicans, Aspergillus niger.
-
Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.
-
Sterile Petri dishes (90-100 mm).
-
Sterile cotton swabs.
-
Sterile cork borer (6-8 mm diameter).
-
Positive Controls: Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) and antifungal (e.g., Fluconazole, Amphotericin B).
-
Negative Control: The solvent used to dissolve the test compounds (e.g., sterile DMSO).
-
Incubator.
-
Calipers or ruler.
B. Step-by-Step Methodology
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline (0.85% NaCl) or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[17]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA or SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[15]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, punch uniform wells (6-8 mm in diameter) into the inoculated agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
-
Similarly, add the positive and negative controls to their respective wells on the same plate. This is a critical self-validating step.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C.
-
Incubation time is typically 18-24 hours for bacteria and 24-48 hours for yeast (C. albicans). Molds like A. niger may require longer incubation.[25]
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm) using calipers.[25]
-
The presence of a clear zone indicates antimicrobial activity. The diameter of the zone is proportional to the compound's activity and diffusion characteristics. Compare the zone sizes to those of the positive and negative controls.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18] This protocol follows the standardized broth microdilution method.[11][20][26]
A. Materials
-
Sterile 96-well round-bottom microtiter plates.
-
Test Compounds and Controls (as above).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.[27]
-
Microbial inoculum standardized to 0.5 McFarland and then diluted.
-
Multichannel pipette.
-
Plate reader (optional, for quantitative measurement) or visual inspection.
B. Step-by-Step Methodology
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile broth into wells 2 through 11 of a 96-well plate. Well 12 will be the sterility control (broth only).
-
Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 200 µL of this stock to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard the final 100 µL from well 10.[17] This creates a concentration gradient.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the test organism as described in Protocol 1.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:150 dilution followed by a 1:2 dilution upon adding it to the wells.[18]
-
-
Plate Inoculation:
-
Using a multichannel pipette, add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).
-
The final volume in each well (1-11) is now 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
Protocol 3: Determination of Minimum Bactericidal (MBC) & Fungicidal (MFC) Concentrations
This protocol determines the lowest concentration of an agent that kills ≥99.9% of the initial microbial population.[21][22][24] It is performed directly after the MIC is determined.
A. Materials
-
MIC plate from Protocol 2.
-
Sterile MHA or SDA plates.
-
Micropipette and sterile tips.
B. Step-by-Step Methodology
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spot-plate or spread the aliquot onto a quadrant of a fresh MHA or SDA plate. Be sure to label each quadrant corresponding to the concentration from the MIC plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours (bacteria) or 24-48 hours (fungi), or until growth is clearly visible in subcultures from the growth control well.
-
-
Determining the MBC/MFC:
-
After incubation, count the number of colonies on each spot/quadrant.
-
The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[24][28][29] For practical purposes, it is often defined as the lowest concentration showing no growth or only one or two colonies on the subculture plate.[30]
-
Caption: Workflow for MIC and subsequent MBC/MFC determination.
Data Presentation and Interpretation
For clear comparison, quantitative data should be summarized in a structured table.
Table 1: Representative Data Summary for Thiophene Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Activity |
| Derivative X | S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Derivative X | E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| Derivative X | C. albicans ATCC 90028 | 32 | 64 | 2 | Fungicidal |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Fluconazole | C. albicans ATCC 90028 | 1 | 4 | 4 | Fungicidal |
Interpreting the MBC/MIC Ratio: This ratio provides insight into the nature of the antimicrobial action.[22]
-
MBC/MIC ≤ 4: Generally considered bactericidal or fungicidal .
-
MBC/MIC > 4: Generally considered bacteriostatic or fungistatic .
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of this compound derivatives as potential antimicrobial and antifungal agents. Adherence to these standardized methods, including the diligent use of controls, ensures the generation of reliable, reproducible, and comparable data. Such rigorous evaluation is a critical step in the drug discovery pipeline, enabling the identification of lead compounds with therapeutic potential to combat the growing challenge of antimicrobial resistance.
References
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. cbccollege.in [cbccollege.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. botanyjournals.com [botanyjournals.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. benchchem.com [benchchem.com]
- 23. microchemlab.com [microchemlab.com]
- 24. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. hereditybio.in [hereditybio.in]
- 26. protocols.io [protocols.io]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-amino-4-phenylthiophene-3-carboxylate for Organic Semiconductor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of Ethyl 2-amino-4-phenylthiophene-3-carboxylate as a foundational building block for the synthesis of novel organic semiconductors. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Importance of Thiophene Derivatives in Organic Electronics
Thiophene-based compounds have emerged as a cornerstone in the field of organic electronics, prized for their excellent charge transport properties, environmental stability, and tunable electronic characteristics.[1][2] this compound, a polysubstituted aminothiophene, serves as a particularly versatile precursor for the development of advanced organic semiconductor materials. Its unique molecular structure, featuring an electron-rich aminothiophene core coupled with a phenyl substituent, provides a robust platform for creating materials with tailored HOMO/LUMO energy levels, essential for efficient charge injection and transport in electronic devices.[2][3]
The presence of the amino and carboxylate functional groups offers multiple avenues for synthetic modification, enabling the construction of complex conjugated polymers and small molecules. These materials are integral to the fabrication of a range of organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[2][4] This guide will delve into the synthesis of this key building block, its subsequent polymerization, and the fabrication and characterization of resulting organic semiconductor devices.
Synthesis of this compound: The Gewald Reaction
The most efficient and widely adopted method for synthesizing this compound is the Gewald aminothiophene synthesis.[3][5][6] This one-pot, multi-component reaction offers high yields and proceeds under relatively mild conditions.[3][7]
Underlying Mechanism and Rationale
The Gewald reaction is a cascade process initiated by a Knoevenagel condensation between a ketone (acetophenone) and an α-cyanoester (ethyl cyanoacetate), catalyzed by a base.[5][7][8] This is followed by the addition of elemental sulfur to the activated methylene group of the Knoevenagel adduct. The subsequent intramolecular cyclization and tautomerization lead to the formation of the desired 2-aminothiophene ring.[5][7][8] The thermodynamic driving force for the reaction is the formation of the stable aromatic thiophene ring.[7][9]
Caption: The three key stages of the Gewald reaction mechanism.
Detailed Experimental Protocol
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol (absolute)
-
Diethylamine or Morpholine (base catalyst)
-
Ice-cold water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol.
-
Add the base catalyst (e.g., diethylamine or morpholine, 0.1-0.2 equivalents) to the solution.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it with cold ethanol.[7]
-
For purification, the crude product can be recrystallized from hot ethanol or purified by silica gel column chromatography using a hexane/ethyl acetate solvent system.[10]
-
Dry the purified product under vacuum to obtain this compound as a yellow crystalline solid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H13NO2S | [3][11] |
| Molecular Weight | 261.32 g/mol | [3] |
| Melting Point | 91.5-100.5 °C | [12] |
| Appearance | Yellow crystals or powder | [12] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. | [3] |
Polymerization for Organic Semiconductor Applications
The synthesized this compound serves as a monomer for the creation of conjugated polymers. The amino and carboxylate groups can be further functionalized to facilitate different polymerization strategies, such as Stille coupling, Suzuki coupling, or oxidative polymerization. These methods allow for the creation of polymers with extended π-conjugation, which is crucial for efficient charge transport.
Rationale for Polymer Design
The design of thiophene-based polymers for organic semiconductors focuses on several key aspects:
-
Planarity of the Backbone: A planar polymer backbone promotes intermolecular π-π stacking, which facilitates charge hopping between polymer chains.[13]
-
Solubility: The introduction of flexible alkyl side chains is often necessary to ensure solubility in common organic solvents, enabling solution-based processing techniques for device fabrication.[13]
-
Energy Level Tuning: The electronic properties of the polymer can be fine-tuned by incorporating electron-donating or electron-withdrawing groups into the polymer backbone.
Representative Polymerization Protocol (Conceptual)
This protocol describes a conceptual pathway for the synthesis of a poly(thiophene) derivative from a functionalized this compound monomer.
Monomer Functionalization:
-
The amino group of this compound can be protected, for example, by acylation.
-
The phenyl group can be brominated to introduce reactive sites for cross-coupling reactions.
-
The ester group can be hydrolyzed and then converted to other functional groups if needed.
Polymerization (via Stille Coupling):
-
The functionalized and brominated monomer is reacted with a distannylated comonomer in the presence of a palladium catalyst (e.g., Pd(PPh3)4).
-
The reaction is typically carried out in an inert atmosphere in a high-boiling point solvent such as toluene or DMF.
-
The resulting polymer is then purified by precipitation and subsequent washing to remove catalyst residues and unreacted monomers.
Caption: A generalized workflow for synthesizing a poly(thiophene) derivative.
Fabrication of Organic Field-Effect Transistors (OFETs)
Solution-processable organic semiconductors derived from this compound can be used to fabricate OFETs.[14] The performance of these devices is highly dependent on the quality of the semiconductor thin film and the device architecture.
Device Architecture and Operating Principle
A typical bottom-gate, top-contact OFET architecture is commonly used. It consists of a doped silicon wafer as the gate electrode, a thermally grown silicon dioxide layer as the gate dielectric, and source and drain electrodes (e.g., gold) deposited on top of the organic semiconductor layer. When a gate voltage is applied, it induces an accumulation of charge carriers (holes or electrons) at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes.[15]
References
- 1. Polythiophene Derivatives -Based Materials for Organic Field Effect Transistors and Photovoltaic Cells | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4815-36-5 [smolecule.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C13H13NO2S | CID 73242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. H31867.03 [thermofisher.com]
- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 14. Fabrication of organic field effect transistor by directly grown poly(3 hexylthiophene) crystalline nanowires on carbon nanotube aligned array electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Analogs: Application Notes and Protocols
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring, a sulfur-containing five-membered heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural versatility of the thiophene core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles.
The ethyl 2-amino-4-phenylthiophene-3-carboxylate core is a particularly valuable starting point for the synthesis of novel analogs via the Gewald reaction.[1][2][3] This application note provides a comprehensive, tiered framework for the systematic in vitro evaluation of new analogs derived from this scaffold. Our goal is to equip researchers, scientists, and drug development professionals with robust, field-proven protocols to identify promising lead compounds and elucidate their mechanisms of action.
Section 1: The In Vitro Screening Cascade: A Strategy for Efficient Discovery
In early-stage drug discovery, it is inefficient to run a full battery of complex assays on every synthesized compound. A more logical and resource-effective approach is the implementation of a screening cascade.[4][5][6][7] This strategy uses a series of tiered assays, starting with broad, high-throughput screens and progressing to more complex, specific, and resource-intensive assays for only the most promising compounds. This hierarchical approach ensures that decisions are made rapidly and are based on robust data, accelerating the identification of viable drug candidates.[5]
Our proposed cascade for evaluating novel this compound analogs is structured into three tiers:
-
Tier 1: Primary Screening. A broad cytotoxicity assay to quickly identify biologically active compounds and determine their general potency (IC50) against both cancerous and non-cancerous cell lines. This initial step is crucial for gauging selectivity.
-
Tier 2: Secondary & Confirmatory Assays. Application-specific assays to confirm the desired biological effect. Based on the known potential of thiophene derivatives, we will provide protocols for anticancer, antimicrobial, and anti-inflammatory activities.
-
Tier 3: Mechanism of Action (MoA) Elucidation. Preliminary studies to understand how the lead compounds exert their biological effects at a cellular level.
Section 2: Tier 1 Protocol — Primary Cytotoxicity Screening
Protocol 1: MTT Assay for Cell Viability
Causality & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity as an indicator of cell viability.[8][9][10][11] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9] This assay is selected for primary screening due to its high reproducibility, sensitivity, and suitability for a 96-well plate format, which allows for high-throughput analysis of multiple compounds and concentrations.
Materials:
-
Adherent cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and NIH-3T3 as a non-cancerous fibroblast control).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[10][11]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare a stock solution of each thiophene analog (e.g., 10 mM in DMSO). Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.[12] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot % Viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Hypothetical Cytotoxicity Data
The results should be summarized in a table to easily compare the potency and selectivity of the analogs.
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI)* |
| TH-01 | HeLa | 8.5 | 9.4 |
| NIH-3T3 | 80.1 | ||
| TH-02 | HeLa | 15.2 | 2.1 |
| NIH-3T3 | 32.5 | ||
| TH-03 | HeLa | > 100 | N/A |
| NIH-3T3 | > 100 | ||
| Doxorubicin | HeLa | 0.9 | 1.2 |
| (Control) | NIH-3T3 | 1.1 |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value is desirable.
Section 3: Tier 2 Protocols — Application-Specific Assays
Compounds that demonstrate potent and selective cytotoxicity in Tier 1 (e.g., TH-01) should advance to secondary screening.
A) Anticancer Evaluation: Scratch (Wound Healing) Assay
Causality & Rationale: Cell migration is a critical process in cancer metastasis. The scratch assay is a straightforward and widely adopted in vitro method to assess collective cell migration.[13] A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close this gap is monitored over time.[13] This assay provides valuable insights into the anti-metastatic potential of a compound by measuring its effect on cell motility.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.[14] Apply consistent pressure to ensure the wound width is uniform.
-
Washing: Gently wash each well twice with sterile PBS to remove detached cells and debris.[13][14] This step is crucial for clear imaging.
-
Treatment: Replace the PBS with fresh medium containing the test compound at a non-lethal concentration (e.g., at or below its IC25) to ensure the observed effects are due to migration inhibition, not cytotoxicity. Include a vehicle control.
-
Imaging: Immediately place the plate on a microscope stage and capture the first image of the wound (T=0). Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point. Calculate the percentage of wound closure using the formula: (% Wound Closure) = [(Area at T=0 - Area at T=x) / Area at T=0] x 100.
B) Antimicrobial Evaluation: Broth Microdilution for MIC
Causality & Rationale: To determine the antibacterial potency of the thiophene analogs, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[15] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] This quantitative assay is essential for comparing the efficacy of novel compounds to existing antibiotics.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a sterile 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Inoculation: Dilute the standardized bacterial suspension from step 1 into MHB so that when 50 µL is added to each well, the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Hypothetical MIC Values
| Compound ID | Gram (+) S. aureus MIC (µg/mL) | Gram (-) E. coli MIC (µg/mL) |
| TH-01 | 16 | 64 |
| TH-04 | 8 | 32 |
| TH-05 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 |
C) Anti-inflammatory Evaluation: Albumin Denaturation Assay
Causality & Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[16] The ability of a compound to prevent the denaturation of protein, induced here by heat, is a recognized method for screening in vitro anti-inflammatory activity.[17][18] This assay is simple, cost-effective, and provides a reliable indication of a compound's potential to stabilize proteins and mitigate inflammatory responses.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound solution at various concentrations (e.g., 100 to 500 µg/mL). A control consists of 0.5 mL of BSA and 0.5 mL of distilled water. Diclofenac sodium can be used as a standard reference drug.
-
pH Adjustment: Adjust the pH of all solutions to 6.3 using a small amount of 1N HCl.
-
Incubation (Pre-heat): Incubate all samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Transfer the samples to a water bath and heat at 70°C for 5 minutes.[18]
-
Cooling: Cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: (% Inhibition) = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Section 4: Tier 3 Insights — Elucidating the Mechanism of Action
Hypothetical Target: The NF-κB Signaling Pathway
Rationale: The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammatory responses, cell survival, and proliferation.[19] Its dysregulation is implicated in many cancers and chronic inflammatory diseases. Several studies have suggested that thiophene derivatives can modulate NF-κB signaling.[20][21] Therefore, investigating the effect of lead analogs on this pathway is a logical next step. A potential mechanism is the inhibition of the IκB kinase (IKK) complex, which would prevent the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.[19][22][23]
References
- 1. Buy this compound | 4815-36-5 [smolecule.com]
- 2. [PDF] SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. international-biopharma.com [international-biopharma.com]
- 5. international-biopharma.com [international-biopharma.com]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Wound healing migration assay (Scratch assay) [protocols.io]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. | MDPI [mdpi.com]
- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 18. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Molecular Docking Studies of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives
<
Introduction: Unveiling the Therapeutic Potential of Thiophene Scaffolds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate and its derivatives represent a class of heterocyclic compounds with significant therapeutic promise.[1] The thiophene ring system is a privileged scaffold in medicinal chemistry, known for its versatile biological activities.[2] Research has highlighted the potential of these compounds as antimicrobial and anticancer agents.[1][3] Specifically, various thiophene derivatives have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][4][5][6][7]
Molecular docking is a powerful computational technique that plays a crucial role in structure-based drug design.[8][9][10][11] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein, to form a stable complex.[8][9] This method allows for the elucidation of binding modes and the estimation of binding affinity, providing valuable insights for hit identification and lead optimization.[8][10][12]
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound derivatives against a relevant cancer target. For the purpose of this protocol, we will use a representative protein kinase as the target receptor. The principles and methodologies described herein are broadly applicable to other protein-ligand systems.
The Causality Behind Methodological Choices: A Self-Validating System
The trustworthiness of a molecular docking study hinges on a series of carefully considered and validated steps. Each stage of the protocol is designed to build upon the previous one, creating a self-validating workflow that enhances the reliability of the final results.
Rationale for Target Selection and Preparation
The choice of the target protein is paramount. Kinases are a well-established class of targets for thiophene-based inhibitors, making them a logical choice for this study.[2][4][5][6][7] The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The quality of the crystal structure is a critical determinant of docking accuracy.
Protein preparation is a multi-step process designed to clean and prepare the PDB structure for docking.[13][14][15] This involves the removal of non-essential molecules like water and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of partial charges.[13][15][16] These steps are crucial for accurately modeling the electrostatic and steric properties of the protein's binding site.
Ligand Preparation: Ensuring Stereochemical and Energetic Accuracy
The three-dimensional structure of the ligand must be accurately represented. This includes generating a 3D conformation from a 2D structure, adding hydrogen atoms, and assigning partial charges.[17][18][19] Energy minimization of the ligand structure is performed to obtain a low-energy, stable conformation, which is essential for a realistic docking simulation.[13]
The Docking Algorithm and Scoring Function: A Symbiotic Relationship
The choice of docking software is often guided by the specific research question and available computational resources. AutoDock Vina is a widely used and well-validated open-source docking program that employs a sophisticated gradient optimization method for its local search.[20]
The scoring function is a mathematical model used to estimate the binding affinity between the ligand and the protein.[21] It considers various energy components, such as electrostatic interactions, van der Waals forces, and hydrogen bonding.[21] The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the predicted binding affinity. A more negative binding energy generally indicates a more favorable and stable interaction.[22][23]
Validation: The Cornerstone of Reliable Docking Studies
Validation is a critical step to ensure that the docking protocol can reliably predict the binding mode of a ligand.[24][25][26][27] A common and effective method is to re-dock the co-crystallized ligand back into the protein's binding site.[24][26] A successful re-docking is typically characterized by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, generally considered to be less than 2.0 Å.[22][24][27]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the molecular docking workflow.
References
- 1. Buy this compound | 4815-36-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Insights into molecular docking: A comprehensive view - Int J Pharm Chem Anal [ijpca.org]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. ccsb.scripps.edu [ccsb.scripps.edu]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. researchgate.net [researchgate.net]
- 27. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate via the Gewald Reaction
Welcome to the technical support center for the Gewald three-component reaction (G-3CR), with a specific focus on maximizing the yield and purity of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reaction. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow and enhance your synthetic outcomes.
Introduction to the Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis for producing highly substituted 2-aminothiophenes.[1][2][3] This multicomponent reaction involves the condensation of a carbonyl compound (in this case, acetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3][4] The resulting 2-aminothiophene scaffold is a valuable building block in medicinal chemistry, appearing in a range of pharmaceuticals including anti-inflammatory drugs like Tinoridine and antipsychotics such as Olanzapine.[5][6]
The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to form the stable thiophene ring.[2][6]
Diagram: The Gewald Reaction Mechanism
Caption: The reaction pathway for the Gewald synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
FAQ 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no product at all. What are the most likely causes?
Answer: Low or no yield in the Gewald reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality and Stoichiometry:
-
Sulfur: Ensure you are using finely powdered elemental sulfur for better dispersion in the reaction mixture.[7] Clumps of sulfur will have reduced surface area, leading to an incomplete reaction.
-
Acetophenone and Ethyl Cyanoacetate: Verify the purity of your starting materials. Impurities can interfere with the initial Knoevenagel condensation. Use freshly distilled reagents if purity is a concern.
-
Stoichiometry: While a 1:1:1 molar ratio of acetophenone, ethyl cyanoacetate, and sulfur is standard, a slight excess of sulfur (e.g., 1.1-1.2 equivalents) can sometimes improve yields.
-
-
Catalyst Selection and Concentration:
-
The choice and amount of base are critical. While stoichiometric amounts of bases like morpholine, piperidine, or triethylamine are often used, some modern protocols have shown success with catalytic amounts of stronger bases or conjugate acid-base pairs.[5][8]
-
If using a traditional amine base, ensure it is not degraded.
-
Consider that different bases can have varying efficacy. Morpholine is often reported to give high yields.[8]
-
-
Reaction Temperature:
-
Solvent Choice:
FAQ 2: Presence of Significant Byproducts
Question: My crude product shows multiple spots on TLC, and the final yield after purification is low. What are the common side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. The primary side reaction to consider is the dimerization of the Knoevenagel intermediate.
-
Dimerization of the Knoevenagel Intermediate: The α,β-unsaturated nitrile formed in the first step can undergo a Michael addition with another molecule of itself, leading to a six-membered ring byproduct instead of the desired thiophene.[9][11]
Troubleshooting Strategies:
-
Control the Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of dimerization relative to the rate of sulfur addition and cyclization.
-
Optimize the Rate of Addition: If running the reaction in a semi-batch mode, adding the base slowly can help to keep the concentration of the Knoevenagel intermediate low, thus minimizing its self-condensation.
-
Choice of Base: The basicity and steric hindrance of the amine catalyst can influence the selectivity. Experimenting with different bases (e.g., morpholine vs. triethylamine) may be beneficial.
Experimental Protocols
Here we provide a standard and a microwave-assisted protocol for the synthesis of this compound.
Protocol 1: Conventional Heating
This protocol is a reliable method for synthesizing the target compound in a standard laboratory setting.
Materials:
-
Acetophenone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (1.0 equiv)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone, ethyl cyanoacetate, and finely powdered sulfur.
-
Add ethanol as the solvent.
-
Slowly add morpholine to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.
-
Confirm the structure and purity using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[6][12]
Materials:
-
Acetophenone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
KF-Alumina solid support (or a suitable ionic liquid)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix acetophenone, ethyl cyanoacetate, and elemental sulfur with the KF-Alumina solid support.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes). The optimal conditions should be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table
The following table provides a general comparison of reaction parameters that can be used as a starting point for optimization.
| Parameter | Conventional Heating | Microwave-Assisted | Key Considerations |
| Temperature | 50 - 80 °C | 100 - 140 °C | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Reaction Time | 2 - 8 hours | 5 - 20 minutes | Microwave heating offers a significant reduction in reaction time. |
| Typical Yields | 60 - 85% | 70 - 95% | Yields are highly dependent on substrate and reaction conditions. |
| Solvent | Ethanol, Methanol, DMF | Often solvent-free on solid support, or with high-boiling solvents like DMF or ionic liquids. | Solvent choice affects solubility of reagents and reaction temperature. |
| Base | Morpholine, Piperidine, Triethylamine | Same as conventional, or solid-supported bases. | The nature of the base can influence reaction rate and selectivity. |
Troubleshooting Workflow
This diagram outlines a logical sequence for troubleshooting common issues in the Gewald synthesis of this compound.
Caption: A systematic workflow for troubleshooting low yields in the Gewald reaction.
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Ethyl 2-amino-4-phenylthiophene-3-carboxylate by Recrystallization
Introduction
Welcome to the technical support guide for the purification of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, making its purity paramount for successful downstream applications.[1][2] Recrystallization is a powerful technique for purifying solid organic compounds.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during the recrystallization of this specific thiophene derivative.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound, offering explanations and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I resolve this?
Answer:
"Oiling out" is a common phenomenon in recrystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This occurs when the solute's melting point is lower than the temperature of the solution at the point of supersaturation.[5][6] Impurities can also lower the melting point of the compound, contributing to this issue.[5][6][7] Oiled-out products are often impure because the liquid droplets can trap impurities more readily than a growing crystal lattice.[4][5]
Causality and Solutions:
-
High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the compound may come out of solution at a temperature above its melting point.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation concentration.[5] Allow the solution to cool much more slowly. An insulated container or a Dewar flask with warm water can be used to slow the cooling process.[8][9][10]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high, exceeding the melting point of the compound (which is approximately 92-97 °C).[11]
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.[5][7] These impurities often arise from the Gewald synthesis, the common route to this compound.[1][12][14][15]
Below is a workflow to troubleshoot the "oiling out" issue:
Issue 2: Poor or No Crystal Yield.
Question: After cooling the solution, I've obtained very few or no crystals. What could be the cause, and how can I improve my yield?
Answer:
A low yield of crystals is a frustrating but common issue in recrystallization. The primary reasons for this are using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[5]
Causality and Solutions:
-
Excessive Solvent: Using too much solvent will keep the compound dissolved even at low temperatures, preventing crystallization.[5]
-
Solution: The most straightforward approach is to boil off some of the solvent to increase the concentration of the solute.[5] After reducing the volume, allow the solution to cool again. To check if significant product remains in the mother liquor, you can take a small sample of the filtrate and evaporate it to see if a substantial amount of solid remains.[5]
-
-
Premature Crystallization: If crystals form too early, for instance during a hot filtration step, the yield will be reduced.
-
Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated. This can be done by placing them in an oven or by passing hot solvent through the setup just before filtering your solution. Also, using a slight excess of hot solvent can help prevent premature crystallization during this step.[16]
-
-
No Crystal Formation (Supersaturation): Sometimes, a solution can become supersaturated and crystals fail to nucleate.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.[5] The microscopic scratches on the glass provide nucleation sites. Alternatively, add a "seed crystal" – a tiny crystal of the pure compound – to the solution to initiate crystal growth.[5]
-
Issue 3: Crystals are Colored or Appear Impure.
Question: The crystals I've obtained have a noticeable color (e.g., yellow or brown), but the pure compound should be a light yellow solid. How can I remove these colored impurities?
Answer:
The presence of color in your final crystals indicates that colored impurities have been incorporated into the crystal lattice. This can happen if the impurities have similar solubility properties to your target compound or if crystallization occurred too rapidly.
Causality and Solutions:
-
Colored Impurities from Synthesis: The Gewald reaction, often used to synthesize this compound, can produce colored byproducts.[1][12][14][15]
-
Solution: The most effective way to remove colored, non-polar impurities is by using activated charcoal.[16] Add a very small amount of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[5]
-
Solution: Ensure a slow cooling rate. A slower rate of cooling allows for the selective growth of the desired crystals, excluding impurities.[9] If the crystals crash out of solution immediately upon cooling, you may have used too little solvent. Reheat the solution, add a small amount of additional hot solvent, and cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][17] For this compound, which has both polar (amino, ester) and non-polar (phenyl, thiophene) groups, solvents of intermediate polarity often work well. A good starting point is to test small amounts of your crude product in various solvents like ethanol, isopropanol, ethyl acetate, and toluene.[17][18] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective if a single solvent does not provide the desired solubility profile.[17]
Q2: What is the optimal temperature for dissolving the crude compound?
A2: The optimal temperature is the boiling point of the chosen solvent. Using the boiling solvent ensures that you are dissolving the compound in the minimum amount of solvent, which is crucial for maximizing your yield.[3] Always use a reflux condenser if you are heating for an extended period to prevent solvent loss.
Q3: How can I ensure the slow cooling of my solution for optimal crystal growth?
A3: To achieve slow cooling, you can insulate the flask. This can be done by clamping it within a larger beaker with a watch glass on top, or by placing it in a Dewar flask filled with warm water.[8] Allowing the flask to cool to room temperature on the benchtop, undisturbed, is a good first step before moving it to an ice bath to maximize precipitation.[8][9][10]
Q4: What are the common impurities I might encounter from the Gewald synthesis of this compound?
A4: The Gewald reaction involves the condensation of a ketone (acetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur.[12][15] Potential impurities could include unreacted starting materials, byproducts from the Knoevenagel condensation intermediate, and polysulfides.[15] Most of these are effectively removed by a well-executed recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The exact solvent and volumes may need to be optimized based on the purity of your crude material.
1. Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude solid in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol) at room temperature. If the solid dissolves, the solvent is unsuitable.
-
If it does not dissolve, heat the test tube in a water bath. If the solid dissolves in the hot solvent, it is a potentially good candidate.
-
Cool the test tube to see if crystals form.
2. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
3. Decolorization (if necessary):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent.
-
Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
5. Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Quantitative Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Compound Melting Point | 92-97 °C[11] | To avoid "oiling out," the boiling point of the solvent should ideally be below this temperature. |
| Typical Solvents | Ethanol, Isopropanol, Ethyl Acetate, Toluene, Ethanol/Water, Hexane/Ethyl Acetate[12][13][19] | These solvents have shown success with similar compounds and offer a range of polarities. |
| Solvent Volume | Minimal amount of hot solvent required for complete dissolution | Maximizes recovery of the purified compound upon cooling.[3] |
| Cooling Rate | Slow (e.g., over 1-2 hours to room temperature) | Promotes the formation of larger, purer crystals and prevents the trapping of impurities.[8][9] |
References
- 1. Buy this compound | 4815-36-5 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. acadpubl.eu [acadpubl.eu]
- 11. This compound 97 4815-36-5 [sigmaaldrich.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
By-product formation in the synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical thiophene derivative in their work. Here, we address common challenges, with a focus on by-product formation, and provide in-depth troubleshooting strategies rooted in mechanistic understanding and field-proven experience.
Troubleshooting Guide & FAQs: By-product Formation
The synthesis of this compound, most commonly achieved via the Gewald three-component reaction, is a robust and versatile method.[1][2] However, like any multi-component reaction, it is susceptible to side reactions that can impact yield and purity. This section provides a question-and-answer-formatted guide to troubleshoot and minimize the formation of common by-products.
Question 1: My reaction yield is low, and I observe a significant amount of an apolar by-product. What is the likely identity of this impurity and how can I prevent its formation?
Answer:
The most probable apolar by-product in this synthesis is the unreacted Knoevenagel condensation intermediate, ethyl (1-phenylethylidene)cyanoacetate . This intermediate is formed in the first step of the Gewald reaction, where acetophenone and ethyl cyanoacetate condense with the elimination of water.[1] If the subsequent addition of sulfur and cyclization to the thiophene ring is slow or incomplete, this intermediate will remain as a major impurity.
Causality and Mechanism:
The formation of the Knoevenagel intermediate is a reversible reaction. However, under the basic conditions of the Gewald synthesis, it readily forms. The subsequent steps involving the addition of elemental sulfur and intramolecular cyclization are often the rate-limiting steps. If the reaction conditions are not optimal for these latter stages, the intermediate will accumulate.
Troubleshooting Strategies:
-
Ensure Complete Dissolution of Sulfur: Elemental sulfur (S₈) has limited solubility in many organic solvents.[3] Incomplete dissolution will lead to a localized deficiency of the sulfur reagent, thus favoring the accumulation of the Knoevenagel intermediate.
-
Optimize Base Selection and Stoichiometry: The base plays a crucial role in both the Knoevenagel condensation and the subsequent sulfur addition and cyclization steps.
-
Protocol: While triethylamine is commonly used, morpholine has been reported to give higher yields in some cases, potentially by better facilitating the sulfur addition and ring closure.[3] Ensure at least a stoichiometric amount of base is used relative to the carbonyl and nitrile components.
-
-
Increase Reaction Time and/or Temperature: If the reaction is sluggish, increasing the reaction time or temperature can help drive the reaction to completion.
-
Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the spot corresponding to the Knoevenagel intermediate persists, consider extending the reaction time or gradually increasing the temperature (e.g., from 50°C to reflux in ethanol).
-
Workflow for Minimizing Knoevenagel Intermediate Impurity:
Caption: Troubleshooting workflow for addressing the Knoevenagel intermediate by-product.
Question 2: I've isolated my product, but NMR analysis shows the presence of a complex mixture of impurities, some with similar polarity to my desired thiophene. What could these be?
Answer:
Beyond the Knoevenagel intermediate, another significant by-product can be the dimer of ethyl (1-phenylethylidene)cyanoacetate . This dimerization is a known side reaction in Gewald syntheses, especially if the conditions for the subsequent sulfur addition and cyclization are not favorable. Additionally, a complex mixture of polysulfide intermediates can form, which may lead to minor, unidentified sulfur-containing by-products.
Causality and Mechanism:
The dimerization of the Knoevenagel product is a base-catalyzed process. The electron-withdrawing groups on the α,β-unsaturated nitrile make it susceptible to Michael addition from the enolate of another molecule of the intermediate. This leads to the formation of a six-membered ring dimer.
Troubleshooting Strategies:
-
Control Base Concentration: An excess of a strong base can promote the dimerization of the Knoevenagel intermediate.
-
Protocol: Use the minimum effective amount of base. A catalytic amount of a suitable base, such as piperidinium borate, has been shown to be effective in driving the Gewald reaction while potentially minimizing side reactions.
-
-
One-Pot vs. Two-Step Procedure: While the one-pot Gewald reaction is convenient, a two-step procedure can offer better control and minimize by-product formation.
-
Protocol: First, synthesize and isolate the Knoevenagel intermediate, ethyl (1-phenylethylidene)cyanoacetate. Then, in a separate step, react the purified intermediate with sulfur and a base under optimized conditions to form the desired thiophene. This approach prevents the accumulation of the intermediate in the presence of excess base, thereby reducing the likelihood of dimerization.
-
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Protocol: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 50°C) and only increase if the reaction is not proceeding.
-
Reaction Pathway and Side Reaction:
Caption: Competing pathways in the Gewald synthesis leading to the desired product and a dimer by-product.
Question 3: How can I effectively purify my this compound to remove these by-products?
Answer:
A combination of recrystallization and column chromatography is typically effective for purifying the desired product.
Purification Protocols:
-
Recrystallization: This is a good first step to remove the bulk of less soluble impurities.
-
Step 1: Dissolve the crude product in a minimal amount of a hot solvent. Ethanol or a mixture of ethanol and water is often a good choice.
-
Step 2: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Step 3: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Step 4: Dry the crystals under vacuum.
-
-
Column Chromatography: For removing by-products with similar polarity, column chromatography is necessary.
-
Step 1: Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase.
-
Step 2: Mobile Phase: A mixture of hexane and ethyl acetate is a common eluent system. The optimal ratio will depend on the specific impurities present. Start with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the desired product. The apolar Knoevenagel intermediate will elute first, followed by the desired product. The more polar dimer and other by-products will elute later or may remain on the column.
-
Step 3: Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Step 4: Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Data on Purification:
| Compound | Typical Elution Order (Hexane/Ethyl Acetate Gradient) |
| Ethyl (1-phenylethylidene)cyanoacetate (Intermediate) | Elutes first (less polar) |
| This compound | Elutes second |
| Dimer of Intermediate | Elutes later (more polar than the desired product) |
Question 4: What are the best analytical methods to identify and quantify the by-products in my reaction mixture?
Answer:
A combination of Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for a comprehensive analysis.
Analytical Protocols:
-
Thin Layer Chromatography (TLC):
-
Purpose: Rapid monitoring of reaction progress and purity of fractions during chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v).
-
Visualization: UV light (254 nm). The desired product and by-products are typically UV active.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Structural elucidation of the product and by-products.
-
¹H NMR: The desired product will show characteristic signals for the amino protons (a broad singlet), the thiophene proton (a singlet), and the ethyl ester group (a quartet and a triplet). The Knoevenagel intermediate will lack the amino and thiophene proton signals but will show signals corresponding to the vinylidene proton. The dimer will have a more complex spectrum.
-
¹³C NMR: Provides further confirmation of the carbon skeleton.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: Separation and identification of volatile components in the reaction mixture and confirmation of their molecular weights.
-
Protocol: Use a standard non-polar or medium-polarity capillary column. The components will elute based on their boiling points and polarity. The mass spectrometer will provide the molecular ion peak and fragmentation pattern for each component, allowing for positive identification.
-
References
Troubleshooting common issues in the Gewald synthesis of thiophenes
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the Gewald synthesis of thiophenes. This guide is structured to address common issues encountered in the lab, offering not just solutions but also the underlying scientific reasoning to empower your research.
Technical Support Center: Gewald Synthesis of Thiophenes
This guide is intended for researchers, scientists, and professionals in drug development who are utilizing the Gewald reaction. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of this versatile reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during the Gewald synthesis, providing potential causes and actionable solutions.
Question 1: Why is my reaction yield low or why am I getting no product at all?
Low or no yield in a Gewald synthesis can be attributed to several factors, primarily revolving around the initial Knoevenagel-Cope condensation, the reactivity of sulfur, or steric hindrance in the starting materials.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is crucial. For less reactive ketones, consider screening stronger bases like piperidine or morpholine in addition to the commonly used triethylamine.[1] - Water Removal: This condensation step produces water, which can inhibit the reaction. For sensitive substrates, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally effective at solubilizing sulfur and facilitating the reaction.[1] - Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be cautious as excessive heat can promote side reactions.[1] - Sulfur Quality: Ensure you are using finely powdered elemental sulfur for better dispersion in the reaction mixture.[2] |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step approach may be more successful. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and the base in a separate step.[1] - Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and significantly reduce reaction times, particularly for challenging substrates.[1][3] |
| Incorrect Stoichiometry or Purity of Reagents | - Reagent Purity: Verify the purity of your starting materials. Impurities can interfere with the reaction. It is crucial to use substances with defined chemical properties and structures. - Accurate Measurement: Ensure precise measurement of all reactants. An excess of one reagent may lead to side product formation. |
Question 2: My reaction mixture is full of side products, making purification difficult. What are these byproducts and how can I minimize them?
The formation of byproducts is a common challenge in the Gewald synthesis. Understanding their origin is key to mitigating their formation.
Possible Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted carbonyl and active methylene compounds.
-
Solution: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[1]
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization steps are slow.
-
Solution: Ensure that sufficient sulfur is present and that the reaction conditions (temperature, base) are appropriate for the cyclization to occur.[1]
-
-
Dimerization or Polymerization: The starting materials or intermediates can undergo self-condensation or polymerization under certain conditions.[1][4]
-
Solution: Adjust the concentration of your reactants, modify the rate of addition of reagents, or change the solvent to disfavor these side reactions.[1]
-
Question 3: I am struggling to purify my 2-aminothiophene product. What are the best practices for purification?
The purification strategy for 2-aminothiophenes depends on the physical state of the product (solid or oil) and the nature of the impurities.
Purification Techniques:
| Method | Description |
| Recrystallization | This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] |
| Column Chromatography | For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[1] |
| Washing | Washing the crude product with water can help remove inorganic salts and other polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the theoretical and practical aspects of the Gewald synthesis.
Q1: What is the mechanism of the Gewald synthesis?
The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1] The generally accepted mechanism proceeds through three main stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between an active methylene compound (like an α-cyanoester) and a carbonyl compound (a ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.[3][5][6]
-
Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. This step is complex and is thought to involve the formation of polysulfide intermediates.[5][7]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[3][6]
The cyclization of the monosulfide with subsequent aromatization is the main driving force of the reaction, funneling various intermediates towards the final product in a thermodynamically controlled process.[5][7]
Q2: Which starting materials are suitable for the Gewald synthesis?
The versatility of the Gewald reaction stems from the wide range of accessible starting materials:
-
Carbonyl Compounds: Both ketones and aldehydes can be used. Ketones are generally more stable and may lead to higher yields with fewer side reactions.[2]
-
Active Methylene Compounds: α-Cyanoesters (like ethyl cyanoacetate), malononitrile, cyanoacetamides, and benzoylacetonitrile are commonly employed. The presence of an electron-withdrawing group is crucial for the reactivity of the methylene group.[2][8]
-
Sulfur: Elemental sulfur (S₈) is the sulfur source.
-
Base: Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are typical catalysts.[1]
Q3: What are the typical reaction conditions for a Gewald synthesis?
While specific conditions should be optimized for each substrate, a general protocol is as follows:
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for your specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable solvent, such as ethanol or methanol.
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[1]
Q4: Can the Gewald reaction be performed under "green" or more environmentally friendly conditions?
Yes, several modifications to the classical Gewald synthesis have been developed to align with the principles of green chemistry.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and sometimes improve yields.[9]
-
Solid-Supported Synthesis: Using a solid support like KF-Alumina can simplify product isolation and purification, often requiring just filtration.[10]
-
Solvent-Free Conditions: Mechanochemistry, using high-speed ball milling, has been shown to facilitate the Gewald reaction without the need for a solvent.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gewald_reaction [chemeurope.com]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: L-proline Catalyzed Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
Welcome to the technical support center for the L-proline catalyzed synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this efficient and green synthetic methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the L-proline catalyzed Gewald reaction for the synthesis of the target compound.
Q1: What is the role of L-proline in the synthesis of this compound?
A1: L-proline, a naturally occurring amino acid, acts as a bifunctional organocatalyst in this reaction.[1][2][3] Its secondary amine functionality acts as a Lewis base, while the carboxylic acid group functions as a Brønsted acid.[1][2][3] This dual catalytic activity facilitates two key steps in the Gewald reaction: the Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (ethyl cyanoacetate), and the subsequent Michael addition of sulfur.[4]
Q2: What are the main advantages of using L-proline as a catalyst for this synthesis?
A2: The use of L-proline offers several significant advantages over traditional methods, making it an attractive choice for green and sustainable chemistry:
-
Mild Reaction Conditions: The reaction proceeds efficiently under mild conditions, often at temperatures around 60°C.[4][5]
-
Low Catalyst Loading: Typically, only a low catalyst loading (e.g., 10 mol%) is required for high yields.[4][5]
-
High Yields: This methodology consistently provides high yields of the desired 2-aminothiophene product.[4][5]
-
Environmentally Friendly: L-proline is a non-toxic, biodegradable, and inexpensive catalyst, contributing to a more environmentally benign process.[1][2][4][6]
-
Simple Procedure: The one-pot nature of the reaction simplifies the experimental setup and workup.[4][5]
Q3: What is the underlying reaction for this synthesis?
A3: This synthesis is a variation of the Gewald three-component reaction.[4][5] This multicomponent reaction involves the condensation of a ketone (or aldehyde), an active methylene compound, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[5] In this specific case, the reactants are acetophenone, ethyl cyanoacetate, and elemental sulfur, catalyzed by L-proline.
Q4: What is the significance of the product, this compound?
A4: Substituted 2-aminothiophenes, including the target compound, are valuable scaffolds in medicinal chemistry and materials science.[4][5] They are found in a variety of biologically active compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory activities.[4] Therefore, efficient synthetic routes to these compounds are of great interest for drug discovery and development.[4][5]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: L-proline quality may be poor or it may have degraded. 2. Improper Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Poor Quality Reagents: Reactants (acetophenone, ethyl cyanoacetate, sulfur) or solvent may be of low purity or contain inhibitors. 5. Incorrect Stoichiometry: The molar ratios of the reactants and catalyst may be incorrect. | 1. Use fresh, high-purity L-proline. Consider storing it in a desiccator. 2. Ensure the reaction temperature is maintained at the optimal level, typically around 60°C in DMF.[4][5] A slight increase in temperature might be necessary, but be aware that it can sometimes lead to lower yields.[5] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. A typical reaction time is 24 hours.[5] 4. Use freshly distilled or high-purity reagents and solvent. Ensure the solvent is anhydrous if specified in the protocol. 5. Carefully verify the molar equivalents of all reactants. A typical ratio is 1.0 eq of ketone, 1.1 eq of active nitrile, and 1.5 eq of elemental sulfur.[5] |
| Formation of Significant Byproducts | 1. Side Reactions: Knoevenagel self-condensation of the ketone or other side reactions may be occurring. 2. High Reaction Temperature: Elevated temperatures can promote the formation of undesired byproducts. | 1. Ensure the gradual addition of reactants to control the reaction rate. 2. Maintain the reaction temperature at the optimized level (e.g., 60°C).[4][5] Avoid excessive heating. |
| Difficulty in Product Isolation and Purification | 1. Incomplete Precipitation: The product may not fully precipitate from the reaction mixture upon cooling. 2. Oily Product: The crude product may be an oil instead of a solid, making filtration difficult. 3. Co-eluting Impurities: Impurities may have similar polarity to the product, complicating chromatographic purification. | 1. After cooling the reaction mixture, try adding ice-cold water to induce precipitation. 2. If an oil is obtained, try triturating it with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. 3. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation.[7] |
| Inconsistent Results | 1. Variability in Reagent Quality: Inconsistent purity of starting materials or catalyst can lead to variable outcomes. 2. Atmospheric Moisture: L-proline and some reagents can be hygroscopic. | 1. Source high-purity reagents from a reliable supplier and use them consistently. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is suspected. |
Section 3: Experimental Protocol and Data
This section provides a detailed experimental protocol for the L-proline catalyzed synthesis of this compound, along with a table summarizing the optimized reaction conditions.
Experimental Workflow Diagram
Caption: A streamlined workflow for the L-proline catalyzed synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine acetophenone (1.0 equiv), ethyl cyanoacetate (1.1 equiv), elemental sulfur (1.5 equiv), and L-proline (0.1 equiv) in dimethylformamide (DMF).[5]
-
Reaction: Heat the reaction mixture to 60°C and stir for 24 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[8]
Optimized Reaction Conditions
| Parameter | Optimal Value | Reference |
| Catalyst | L-proline | [4][5] |
| Catalyst Loading | 10 mol% | [4][5] |
| Solvent | DMF | [4][5] |
| Temperature | 60°C | [4][5] |
| Reaction Time | 24 hours | [5] |
| Reactant Ratio (Ketone:Nitrile:Sulfur) | 1.0 : 1.1 : 1.5 | [5] |
Section 4: Reaction Mechanism
The catalytic cycle of L-proline in the Gewald reaction involves a cascade of reactions, highlighting its bifunctional nature.
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for the L-proline catalyzed Gewald reaction.
The reaction is initiated by the formation of an enamine intermediate from the reaction of L-proline with acetophenone. This is followed by a Knoevenagel condensation with ethyl cyanoacetate to form an α,β-unsaturated nitrile. Subsequently, elemental sulfur undergoes a Michael addition to the α,β-unsaturated nitrile, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4] The bifunctional nature of L-proline, with its amine and carboxylic acid groups, is crucial for facilitating the proton transfer steps throughout this catalytic cycle.[1][9]
References
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry: Ingenta Connect [ingentaconnect.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. eurekaselect.com [eurekaselect.com]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Column Chromatography Techniques for Purifying Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. We will address common issues encountered during column chromatography, offering troubleshooting advice and optimized protocols to ensure high purity and yield.
Overview: The Purification Challenge
This compound is a key heterocyclic building block, often synthesized via the Gewald reaction.[1][2][3] While the synthesis is efficient, the purification by silica gel column chromatography presents a common challenge. The molecule's primary amine group (-NH₂) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction frequently leads to significant peak tailing, poor separation, and potential sample degradation, resulting in lower yields and purity.[4][5] This guide provides a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (230-400 mesh for flash chromatography) is the most common and cost-effective choice.[6] However, due to the basicity of the 2-amino group, significant peak tailing is a frequent issue. If tailing is observed, we strongly recommend either deactivating the silica gel by incorporating a basic modifier like triethylamine (TEA) into your mobile phase or using a less acidic stationary phase such as neutral alumina.[7][8]
Q2: How do I select the optimal mobile phase (eluent)? A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin-Layer Chromatography (TLC) plate.[7][9][10] A good starting point is a binary mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent such as ethyl acetate.[4][11] Systematically screen different ratios (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate) using TLC to find the optimal separation.
Q3: My yield after column chromatography is very low. Is the compound decomposing? A3: Low recovery can be due to irreversible adsorption or decomposition on the acidic silica gel.[12] To test for this, spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks excessively, your compound is likely unstable on silica. In this case, using a deactivated stationary phase or adding triethylamine to the eluent is crucial.[4][7][12]
Q4: Should I use isocratic or gradient elution? A4: For most purifications of this compound where impurities are close in polarity, isocratic elution (using a constant solvent composition) is sufficient and simpler to perform.[9] If your crude mixture contains both highly non-polar and polar impurities, a step-gradient elution (e.g., starting with a low polarity mixture and incrementally increasing the percentage of the polar solvent) can improve separation efficiency and reduce purification time.[11]
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My purified compound shows severe peak tailing in the collected fractions when analyzed by TLC.
-
Underlying Cause: This is the most common issue and is primarily caused by strong secondary interactions between the basic amine group of your compound and the acidic silanol groups on the silica gel surface.[5][13] This leads to a non-ideal adsorption-desorption equilibrium, where a fraction of the molecules is retained more strongly, causing them to elute slowly and create a "tail." Column overload can also contribute to this effect.[5][13]
-
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount (0.1-1% v/v) of triethylamine (TEA) or pyridine to your mobile phase.[4] The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively masking them from your compound and resulting in symmetrical peaks.
-
Reduce Sample Load: Overloading the column saturates the stationary phase, which can exacerbate tailing.[14] Ensure you are not exceeding the recommended loading capacity for your column size (see Table 2).
-
Change Stationary Phase: If tailing persists, switch to a less acidic stationary phase like neutral alumina.[8]
-
Problem 2: My compound is not eluting from the column; it remains at the origin (Rf ≈ 0).
-
Underlying Cause: The mobile phase is not polar enough to displace your compound from the stationary phase.[7][12] The compound has a much stronger affinity for the silica gel than for the eluent.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
-
Switch to a Stronger Polar Solvent: If increasing the ethyl acetate ratio is ineffective or requires more than 50-60%, consider switching to a more polar solvent system, such as dichloromethane/methanol.[4][11] Always validate the new system with TLC first.
-
Problem 3: My compound is eluting immediately with the solvent front (Rf ≈ 1).
-
Underlying Cause: The mobile phase is too polar.[7][12] Your compound has a much higher affinity for the eluent than the stationary phase, so it is not retained and simply washes through the column without any separation.
-
Solution:
-
Decrease Eluent Polarity: Increase the proportion of the non-polar solvent in your mobile phase (e.g., increase the percentage of hexanes). This will enhance the compound's interaction with the silica gel and allow for proper separation.
-
Problem 4: I am getting poor separation between my product and a key impurity.
-
Underlying Cause: The chosen solvent system lacks the necessary selectivity (ΔRf is too small) for this specific pair of compounds. Selectivity is the ability of the chromatographic system to distinguish between different analytes.[8][15]
-
Solution:
-
Re-optimize the Mobile Phase: Test different solvent combinations on TLC. Sometimes, switching one of the solvents while keeping the overall polarity similar can dramatically change selectivity. For example, try replacing ethyl acetate with dichloromethane or a hexanes/toluene mixture.
-
Fine-Tune Polarity: Make very small, incremental changes to the solvent ratio to maximize the distance between the spots on the TLC plate.
-
Consider a Different Stationary Phase: Different stationary phases exhibit different selectivities. Aromatic stationary phases (like phenyl-bonded silica) could offer unique interactions with the phenyl ring of your compound, potentially improving separation from non-aromatic impurities.[16]
-
Problem 5: The peak shape is asymmetrical, but it's "fronting" (a leading edge shark-fin shape).
-
Underlying Cause: Peak fronting is typically caused by two main issues: column overload (injecting too much mass) or poor sample solubility in the mobile phase.[5][14][17] If the sample is not fully soluble in the eluent, it can precipitate at the top of the column and then slowly redissolve as the elution progresses, causing the fronting shape.
-
Solution:
-
Reduce Sample Concentration: The simplest fix is to dilute your sample or load less material onto the column.[17]
-
Improve Loading Technique: Dissolve the crude sample in the minimum possible volume of a strong solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. This "dry loading" method prevents solubility issues at the column head.[6][18] (See Protocol 3).
-
Data and Experimental Protocols
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Screening
| Solvent System | Ratio (Non-polar:Polar) | Polarity | Recommended Use Case |
| Hexanes : Ethyl Acetate | 9:1 to 7:3 | Low to Medium | Excellent starting point for most Gewald products.[4] |
| Toluene : Ethyl Acetate | 9:1 to 7:3 | Low to Medium | Offers different selectivity due to pi-pi interactions with toluene. |
| Dichloromethane : Methanol | 99:1 to 95:5 | Medium to High | Useful if the compound is too polar for Hex/EtOAc systems.[4] |
To each system, consider adding 0.5% triethylamine (TEA) to mitigate peak tailing.
Table 2: General Guide for Column Size and Sample Loading (Silica Gel)
| Crude Sample Mass | Column Diameter (mm) | Silica Gel Amount (g) | Fraction Volume (mL) |
| 10 - 100 mg | 10 - 20 | 5 - 15 | 5 - 10 |
| 100 - 500 mg | 20 - 30 | 15 - 40 | 10 - 20 |
| 0.5 - 2.0 g | 30 - 50 | 40 - 120 | 20 - 50 |
| 2.0 - 5.0 g | 50 - 70 | 120 - 250 | 50 - 100 |
This table is a general guideline. Optimal loading depends on the difficulty of the separation (ΔRf).[10]
Experimental Protocols
Protocol 1: Standard Flash Chromatography (Wet Loading)
-
Column Preparation:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[4]
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in the chosen low-polarity mobile phase.[9]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[9]
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[4]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[18]
-
Using a pipette, carefully apply the concentrated sample solution evenly onto the top sand layer.[18]
-
Allow the sample to absorb completely into the silica bed by draining the solvent to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent level drop of ~2 inches/minute is a good target).[9]
-
Begin collecting fractions in labeled test tubes. The size of the fractions should be appropriate for the column dimensions (see Table 2).
-
Monitor the elution process by spotting fractions onto TLC plates.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Dry Loading for Poorly Soluble Samples
-
Sample Preparation:
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.[18]
-
Remove the solvent completely on a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica.[6][18]
-
-
Column Loading:
-
Prepare the main column as described in Protocol 1 (Steps 1.1-1.5).
-
Carefully pour the dry-loaded silica powder onto the top sand layer of the prepared column, creating a uniform layer.
-
Gently add another thin layer of sand on top of the dry-loaded sample.
-
-
Elution:
-
Proceed with elution and fraction collection as described in Protocol 1 (Steps 3.1-4.2).
-
Visualization of Workflows
Caption: General workflow for column chromatography purification.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Buy this compound | 4815-36-5 [smolecule.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 9. orgsyn.org [orgsyn.org]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chemtech-us.com [chemtech-us.com]
- 15. Selectivity optimization in liquid chromatography via stationary phase tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scaling Up Ethyl 2-amino-4-phenylthiophene-3-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable thiophene derivative. By leveraging a deep understanding of the underlying chemistry and process engineering principles, this resource provides practical, field-proven insights to ensure a successful and efficient scale-up.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale.
Q1: We are experiencing a significant drop in yield upon scaling up the Gewald reaction. What are the likely causes and how can we mitigate this?
A significant decrease in yield during scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.
Potential Causes and Solutions:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of the three components (acetophenone, ethyl cyanoacetate, and elemental sulfur) in the solvent can be difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete conversion and the formation of byproducts.
-
Solution:
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and that the agitation speed is sufficient to maintain a well-mixed slurry of elemental sulfur.
-
Baffling: Use of baffles in the reactor can significantly improve mixing efficiency by preventing vortex formation.
-
Staggered Reagent Addition: Consider a controlled, subsurface addition of the liquid reagents to the sulfur slurry to ensure immediate and thorough mixing.
-
-
-
Poor Temperature Control and Exotherm Management: The initial Knoevenagel condensation between acetophenone and ethyl cyanoacetate is an exothermic process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, such as dimerization of the Knoevenagel intermediate, and in severe cases, a runaway reaction.
-
Solution:
-
Controlled Addition: Add one of the reactants (typically the base catalyst or one of the carbonyl compounds) slowly and in a controlled manner to the reaction mixture. This allows the reactor's cooling system to effectively remove the heat generated.
-
Jacketed Reactor with Efficient Heat Transfer Fluid: Utilize a jacketed reactor with a high-performance heat transfer fluid to ensure precise temperature control.
-
Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the jacket temperature, to get a true indication of the reaction's progress and any exotherms.
-
-
-
Suboptimal Reaction Temperature: The optimal temperature for the Gewald reaction can be scale-dependent. What works in a small flask may not be ideal in a large reactor due to the aforementioned heat and mass transfer limitations.
-
Solution:
-
Process Development Studies: Conduct a series of small-scale experiments to determine the optimal temperature profile for your specific reactor setup. This may involve a lower initial temperature during the condensation phase, followed by a gradual increase to drive the cyclization.
-
-
-
Dimerization of the Knoevenagel Intermediate: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which is favored under certain conditions. This can become more pronounced at scale if there are localized areas of high base concentration or elevated temperatures.
-
Solution:
-
Controlled Base Addition: Add the basic catalyst (e.g., diethylamine, morpholine) slowly and subsurface to avoid high local concentrations.
-
Maintain Optimal Temperature: Strict temperature control is crucial to minimize this side reaction.
-
-
Q2: We are observing significant amounts of an unknown impurity in our crude product that is difficult to remove by recrystallization. What could it be and how can we address this?
The presence of persistent impurities is a common hurdle in the purification of 2-aminothiophenes at scale.
Potential Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: Incomplete conversion can leave residual acetophenone, ethyl cyanoacetate, or elemental sulfur in your crude product.
-
Mitigation:
-
Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and ensure it has gone to completion before work-up.
-
Stoichiometry Optimization: At scale, minor inaccuracies in reagent charging can lead to significant excesses of one reactant. Ensure accurate weighing and charging of all materials.
-
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile formed in the first step may not fully cyclize, especially if the sulfur addition and cyclization steps are slow or incomplete.
-
Mitigation:
-
Sufficient Sulfur: Ensure an adequate charge of elemental sulfur.
-
Optimal Temperature for Cyclization: The cyclization step often requires a higher temperature than the initial condensation. A temperature ramp after the initial exotherm can be beneficial.
-
-
-
Dimer of the Knoevenagel Intermediate: As mentioned previously, this is a common byproduct that can co-crystallize with the desired product, making it difficult to remove.
-
Mitigation:
-
Preventative Measures: The best approach is to minimize its formation during the reaction through controlled addition and temperature management.
-
Solvent Screening for Recrystallization: If the dimer is present, a thorough solvent screening study for recrystallization is necessary to find a system that provides good differential solubility between the product and the impurity. Consider mixed solvent systems.
-
-
-
Polysulfides and other Sulfur-Containing Byproducts: The reaction of elemental sulfur can sometimes lead to the formation of polysulfides and other related impurities.
-
Mitigation:
-
Controlled Sulfur Reaction: Ensure the reaction with sulfur is well-controlled in terms of temperature.
-
Work-up Procedure: A thorough aqueous work-up can help remove some of these more polar byproducts.
-
-
Q3: We are facing challenges with the handling and dissolution of elemental sulfur at a large scale. What are the best practices?
Elemental sulfur, being a solid, can present handling and reactivity challenges in large-scale production.
Best Practices for Handling Elemental Sulfur:
-
Particle Size: Use finely powdered sulfur to maximize its surface area and improve its dissolution and reactivity.[1]
-
Charging to the Reactor:
-
As a Solid: If charging as a solid, do so in a well-ventilated area with appropriate personal protective equipment (PPE) to avoid dust inhalation. Consider a closed-transfer system for larger quantities.
-
As a Slurry: Preparing a slurry of sulfur in a portion of the reaction solvent can be an effective way to introduce it into the reactor in a more controlled manner.
-
-
Dissolution and Reactivity:
-
Temperature: Gently heating the solvent with the sulfur before adding the other reactants can aid in its dissolution and activation.
-
Base Activation: The basic catalyst plays a role in activating the elemental sulfur.[2] Ensuring good mixing during this stage is critical.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Gewald reaction for the synthesis of this compound?
The Gewald reaction is a multi-component reaction that proceeds through several key steps:[3]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (ethyl cyanoacetate). This forms an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael-type addition to the α,β-unsaturated nitrile.
-
Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, with the sulfur-containing moiety attacking the nitrile group.
-
Tautomerization: A final tautomerization step leads to the aromatic 2-aminothiophene product.
Caption: Mechanism of the Gewald Reaction.
Q2: What are the key safety considerations when scaling up this reaction?
-
Exotherm Control: As discussed, the Knoevenagel condensation is exothermic. A thorough understanding of the reaction's thermal profile through calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) is highly recommended before scaling up. Implement robust cooling systems and controlled addition strategies.
-
Hydrogen Sulfide (H₂S) Evolution: Although not the primary pathway, there is a potential for the formation and release of toxic and flammable hydrogen sulfide gas, especially if there are side reactions or if the reaction is run under acidic conditions during work-up. Ensure adequate ventilation and consider a scrubbing system for the reactor off-gas.
-
Handling of Reagents:
-
Bases: Diethylamine and morpholine are corrosive and flammable. Handle with appropriate PPE in a well-ventilated area.
-
Sulfur Dust: Finely powdered sulfur can form explosive mixtures with air. Take precautions to avoid dust generation and sources of ignition.
-
-
Pressure Build-up: Although not typically a high-pressure reaction, the potential for gas evolution and the heating of a closed system necessitates a properly sized and functioning pressure relief system on the reactor.
Q3: What are the recommended starting points for reaction conditions at scale?
While optimization is necessary for each specific setup, the following conditions can serve as a good starting point for the scale-up of this compound synthesis:
| Parameter | Recommended Range/Value | Notes |
| Solvent | Ethanol, Methanol, or Isopropanol | Polar protic solvents are generally effective. |
| Reactant Ratio | Acetophenone:Ethyl Cyanoacetate:Sulfur (1:1:1.1) | A slight excess of sulfur is often used. |
| Base Catalyst | Diethylamine or Morpholine (0.1 - 0.5 equivalents) | The amount of base can significantly impact the reaction rate and side product formation. |
| Temperature | 40-70 °C | A lower temperature may be needed during the initial condensation, followed by a ramp to a higher temperature for cyclization. |
| Reaction Time | 2-8 hours | Monitor by in-process controls (e.g., HPLC) to determine completion. |
Q4: What are the best practices for the purification of this compound at a large scale?
Recrystallization is the most common and effective method for purifying this compound.
Recommended Recrystallization Protocol:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. Other potential solvents include isopropanol and ethyl acetate/heptane mixtures.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol. The typical solvent ratio can range from 3-5 mL of solvent per gram of crude product.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added to the hot solution and stirred for a short period. The carbon should be filtered off while the solution is still hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or with a chiller to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C).
Caption: Large-Scale Purification Workflow.
III. Experimental Protocols
Detailed Protocol for the Scale-Up Synthesis of this compound (Illustrative Example - 1 kg Scale)
Safety Precaution: This reaction should be performed in a well-ventilated area or a fume hood. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn. The reactor should be equipped with a pressure relief device.
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetophenone | 120.15 | 0.97 kg | 8.07 |
| Ethyl Cyanoacetate | 113.12 | 0.91 kg | 8.04 |
| Elemental Sulfur | 32.07 | 0.28 kg | 8.73 |
| Diethylamine | 73.14 | 0.29 kg | 3.96 |
| Ethanol | - | 5 L | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.
-
Initial Charge: Charge the reactor with ethanol (3 L) and elemental sulfur (0.28 kg).
-
Sulfur Slurry: Start the agitator to create a slurry of the sulfur in the ethanol.
-
Reagent Addition:
-
In a separate vessel, premix the acetophenone (0.97 kg) and ethyl cyanoacetate (0.91 kg).
-
Charge the premixed solution to the addition funnel.
-
Begin a slow, controlled addition of the acetophenone/ethyl cyanoacetate mixture to the sulfur slurry in the reactor over a period of 1-2 hours.
-
-
Base Addition and Exotherm Control:
-
Once the addition of the ketone/ester mixture is complete, begin the controlled addition of diethylamine (0.29 kg) via the addition funnel.
-
Crucially, monitor the internal temperature closely during this addition. The Knoevenagel condensation is exothermic. Maintain the internal temperature below 40 °C using the reactor's cooling system. The addition rate of the diethylamine should be adjusted to control the exotherm.
-
-
Reaction:
-
After the diethylamine addition is complete, slowly heat the reaction mixture to 60-65 °C.
-
Hold the reaction at this temperature for 4-6 hours, monitoring for completion by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will likely begin to precipitate. Cool the mixture further to 0-5 °C and hold for at least 1 hour to maximize precipitation.
-
Collect the crude product by filtration.
-
Wash the filter cake with cold ethanol (2 x 0.5 L).
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean reactor.
-
Add ethanol (approx. 3-4 L, or until dissolution is achieved at reflux).
-
Heat the mixture to reflux to dissolve the solid completely.
-
If necessary, perform a hot filtration to remove any insoluble material.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
-
Drying:
-
Dry the purified this compound in a vacuum oven at 45-50 °C until a constant weight is achieved.
-
IV. References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
-
Mack, J., & Shumba, M. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 15399-15409.
-
Agreen, S. A., & Swamy, S. (2013). A green chemistry approach to gewald reaction. Der Pharma Chemica, 5(3), 134-139.
-
Gewald, K. (n.d.). Gewald Reaction. Wikipedia. Retrieved from --INVALID-LINK--
-
Nguyen, T. B. (n.d.). Our Research. ICSN. Retrieved from --INVALID-LINK--
-
Tarasova, N. P., Zanin, A. A., Krivoborodov, E. G., & Mezhuev, Y. O. (2021). Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects. RSC Advances, 11(16), 9293-9306.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from --INVALID-LINK--
-
Reddy, T. R., & Kumar, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1731-1736.
-
Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
-
ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. Retrieved from --INVALID-LINK--
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3191.
-
Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Research Journal of Chemistry and Environment, 27(4), 84-91.
-
Wang, Y., et al. (2021). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 11(11), 1369.
-
Mobinikhaledi, A., Foroughifard, A., & Kalantari, M. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
-
Wikipedia. (n.d.). Sulfur. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 2-aminothiophene-3-carboxylate. Retrieved from --INVALID-LINK--
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from --INVALID-LINK--
References
Removal of unreacted starting materials from Ethyl 2-amino-4-phenylthiophene-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable thiophene derivative from unreacted starting materials, particularly following a Gewald aminothiophene synthesis.
This guide moves beyond simple protocols by explaining the underlying chemical principles for each purification strategy. Our goal is to empower you with the knowledge to not only solve current purification issues but also to adapt and troubleshoot future synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound via the Gewald reaction?
A1: The Gewald reaction is a powerful one-pot multicomponent reaction, but its convenience can lead to a complex crude product mixture. The primary unreacted starting materials you will likely encounter are:
-
Acetophenone: The ketone starting material. It is moderately polar and can be persistent.
-
Ethyl cyanoacetate: The active methylene nitrile. Its polarity is similar to the product, which can complicate purification.
-
Elemental Sulfur (S₈): Often used in excess. It is non-polar and insoluble in many polar solvents but can dissolve in non-polar organic solvents and co-crystallize with the product.
-
Catalytic Base: Typically a secondary amine like morpholine or piperidine, which is basic and highly polar.
Beyond starting materials, side-products can also form, such as Knoevenagel condensation adducts between acetophenone and ethyl cyanoacetate.
Q2: My crude product is a yellow-orange oil/sticky solid, but the literature reports a crystalline solid. What is the likely cause?
A2: This is a very common issue. The oily or sticky nature of the crude product is almost always due to the presence of unreacted acetophenone and residual catalyst. The final product, this compound, is typically a stable, crystalline solid. The presence of these impurities disrupts the crystal lattice formation. A proper workup and purification procedure, as detailed in the troubleshooting section, is essential to induce crystallization and obtain a pure solid.
Q3: I performed a simple filtration after the reaction, but my NMR spectrum still shows significant impurities. Why wasn't this sufficient?
A3: A simple filtration is primarily effective at removing precipitated elemental sulfur if a solvent like ethanol is used, in which sulfur is poorly soluble. However, it will not remove soluble impurities like unreacted acetophenone, ethyl cyanoacetate, or the base catalyst. Furthermore, some sulfur often remains dissolved in the reaction mixture. A comprehensive purification strategy involving extraction, washing, and recrystallization or chromatography is necessary for achieving high purity.
Troubleshooting Guide: Isolating Pure this compound
This section provides detailed, step-by-step protocols to address specific purification challenges.
Issue 1: Removing Unreacted Elemental Sulfur
Elemental sulfur is a persistent, non-polar impurity. Its removal is critical and often requires a multi-step approach.
Underlying Principle: The strategy relies on the differential solubility of sulfur and the desired thiophene product. Sulfur is highly soluble in non-polar solvents like hexane and carbon disulfide, whereas the aminothiophene product has limited solubility in these solvents. Conversely, the product is soluble in moderately polar solvents like ethanol and ethyl acetate, where sulfur is less soluble.
This method is a good first step to remove the bulk of precipitated sulfur.
-
Dissolution: After the reaction is complete, cool the mixture slightly and add a sufficient volume of hot ethanol or methanol to dissolve the crude product. The desired product is soluble in hot ethanol, while elemental sulfur is largely insoluble.
-
Hot Filtration: Perform a filtration while the solution is still hot. This will retain the insoluble sulfur on the filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the purified product.
-
Collection: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol.
Self-Validation: The absence of a bright yellow, insoluble powder in your crude product is a good indicator of success. A melting point determination of the final product should be sharp and match the literature value (approx. 103-105 °C).
This technique is effective for removing residual sulfur that may have co-precipitated with your product.
-
Suspension: Place the impure, solid product in a flask. Add a sufficient volume of a non-polar solvent in which sulfur is soluble but the product is not (e.g., hexane or diethyl ether).
-
Trituration: Stir the suspension vigorously for 15-30 minutes. The solvent will dissolve the sulfur, leaving your purified product as a solid.
-
Filtration: Filter the solid product and wash it with a fresh portion of the cold non-polar solvent. Dry the product under vacuum.
Data Interpretation:
| Impurity | Solubility in Hexane | Solubility in Ethanol | Rationale for Method |
| Elemental Sulfur | High | Very Low | Trituration with hexane dissolves sulfur, leaving the product behind. |
| This compound | Very Low | Moderate (High when hot) | Allows for selective removal of sulfur using hexane. |
Issue 2: Removing Unreacted Acetophenone and Ethyl Cyanoacetate
These starting materials are moderately polar and require a more targeted approach, such as liquid-liquid extraction or column chromatography.
Underlying Principle: The basicity of the amine catalyst and the weakly acidic nature of the product's amino group can be exploited. An acidic wash will protonate the amine catalyst, making it highly water-soluble. The starting materials have different polarities than the product, allowing for separation via chromatography.
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate and remove the amine catalyst into the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting solid will be significantly purer but may still contain acetophenone and ethyl cyanoacetate.
This is often the most effective final step for obtaining a highly pure, crystalline product.
-
Solvent Selection: A mixed solvent system is often ideal. Ethanol (in which the product is soluble when hot) and hexane (an anti-solvent) work well.
-
Procedure:
-
Dissolve the crude solid from the extraction step in a minimal amount of hot ethanol.
-
While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/hexane mixture.
-
Trustworthiness Check: The success of recrystallization is validated by a sharp melting point and a clean ¹H NMR spectrum, free from the characteristic peaks of the starting materials. For instance, the absence of the singlet at ~2.5 ppm for the methyl group of acetophenone is a key indicator of purity.
Issue 3: The Product Still Shows Impurities After Recrystallization
If recrystallization fails to remove all impurities, it is likely because they have very similar solubility profiles to the product. In this case, column chromatography is the most powerful tool.
Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically used. A good starting point is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate. The polarity can be gradually increased to elute the product.
-
Procedure:
-
Pack a column with silica gel slurried in the non-polar solvent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the chosen solvent system. Unreacted acetophenone and any non-polar byproducts will elute first.
-
The desired product, being more polar, will elute later.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure fractions.
-
Combine the pure fractions and evaporate the solvent to obtain the final product.
-
TLC Visualization:
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the diverse heterocyclic compounds, thiophene derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides an in-depth comparison of the biological activity of a specific thiophene derivative, Ethyl 2-amino-4-phenylthiophene-3-carboxylate, with that of established standard antibiotics. By synthesizing data from multiple studies, we aim to offer a clear perspective on its potential as a future antimicrobial agent.
Introduction to this compound
This compound is a polysubstituted thiophene that has garnered significant attention in medicinal chemistry. Its structural framework serves as a versatile building block for the synthesis of more complex heterocyclic systems, and numerous studies have highlighted its potential antimicrobial and anticancer properties. The presence of the amino and carboxylate groups, along with the phenyl ring on the thiophene core, provides multiple points for interaction with biological targets, making it a molecule of considerable interest for drug discovery.
Principles of Antimicrobial Susceptibility Testing
To objectively compare the efficacy of this compound with standard antibiotics, standardized and reproducible methods are essential. The two most widely accepted techniques in microbiology for determining antimicrobial activity are the Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer disk diffusion assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This quantitative measure is crucial for assessing the potency of a new compound and for guiding potential therapeutic dosages. The broth microdilution method is a standard and efficient way to determine MIC values.[2][3]
Kirby-Bauer Disk Diffusion Assay
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antibiotics. It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate uniformly inoculated with the test microorganism.[4] The agent diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[5] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[4]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for the broth microdilution MIC assay and the Kirby-Bauer disk diffusion test are provided.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound and standard antibiotics that inhibits the visible growth of selected microorganisms.
Materials:
-
This compound
-
Standard antibiotic powders (e.g., Ampicillin, Ciprofloxacin)
-
96-well microtiter plates[2]
-
Mueller-Hinton Broth (MHB)[2]
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile pipette tips and multichannel pipettor
-
Spectrophotometer
-
Incubator (37°C for bacteria, 28-30°C for fungi)[2]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and each standard antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in MHB to obtain a range of concentrations. Typically, 50-100 µL of broth is used in each well.[2]
-
-
Inoculation:
-
Add a defined volume of the diluted bacterial or fungal suspension to each well containing the antimicrobial dilutions, as well as to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.[2]
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature for 18-24 hours.[2]
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Comparative Biological Activity
The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following table synthesizes available data, presenting a comparison with standard antibiotics. It is important to note that the data is collated from various research articles, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Microorganism | This compound & Derivatives (MIC in µM/ml or µg/ml) | Standard Antibiotic | Standard Antibiotic (MIC in µM/ml or µg/ml) | Reference |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | S1 derivative: 0.81 µM/ml | Cefadroxil | - | [6] |
| Bacillus subtilis | S1 derivative: 0.81 µM/ml | Cefadroxil | - | [6] |
| Bacillus cereus | More potent than Ciprofloxacin | Ciprofloxacin | - | [3][7] |
| Gram-Negative Bacteria | ||||
| Escherichia coli | S1 derivative: 0.81 µM/ml | Cefadroxil | - | [6] |
| Salmonella typhi | S1 derivative: 0.81 µM/ml | Cefadroxil | - | [6] |
| Fungi | ||||
| Candida albicans | S4 derivative: 0.91 µM/ml | Fluconazole | - | [6] |
| Aspergillus niger | S4 derivative: 0.91 µM/ml | Fluconazole | - | [6] |
| Candida albicans | More potent than Itraconazole | Itraconazole | - | [3][7] |
Note: Specific MIC values for the standard antibiotics were not always provided in the comparative studies. "More potent" indicates that the thiophene derivative showed a lower MIC than the standard drug under the study's conditions.
Mechanistic Insights: A Tale of Two Chemistries
The antimicrobial activity of any compound is intrinsically linked to its mechanism of action. While the precise molecular targets of this compound are still under investigation, studies on thiophene derivatives suggest several potential mechanisms.
Thiophene Derivatives: A Multi-pronged Attack?
The antimicrobial action of thiophene derivatives is thought to be multifaceted. Some studies suggest that these compounds can disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[8] Molecular docking studies have also indicated that thiophene derivatives may bind to and inhibit essential enzymes, such as those involved in cell wall synthesis or DNA replication.[4][9] For instance, some derivatives have shown strong binding affinity to outer membrane proteins of Gram-negative bacteria.[8]
Standard Antibiotics: Well-Defined Targets
In contrast, the mechanisms of action for standard antibiotics are well-established:
-
β-Lactams (e.g., Penicillin, Ampicillin): These antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan chains.[10][11] This leads to a weakened cell wall and eventual cell lysis.
-
Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics targets bacterial DNA synthesis by inhibiting two key enzymes: DNA gyrase and topoisomerase IV.[12][13] These enzymes are crucial for DNA replication, transcription, and repair.[14]
-
Azoles (e.g., Fluconazole): These antifungal agents work by inhibiting the enzyme lanosterol 14-α-demethylase, which is necessary for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and fungal cell death.
Concluding Remarks and Future Directions
The available evidence strongly suggests that this compound and its derivatives possess significant antimicrobial properties, in some cases exceeding the potency of standard antibiotics like ciprofloxacin and itraconazole against specific strains.[3][7] The broad-spectrum activity reported in several studies makes this chemical scaffold a highly attractive starting point for the development of new anti-infective agents.[15]
However, further research is imperative. Comprehensive structure-activity relationship (SAR) studies are needed to optimize the antimicrobial activity and pharmacokinetic properties of this class of compounds. Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and for predicting and overcoming potential resistance mechanisms. As the threat of antimicrobial resistance continues to grow, the exploration of novel chemical entities like this compound offers a beacon of hope in the ongoing battle against infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. microbenotes.com [microbenotes.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. ijfmr.com [ijfmr.com]
- 12. Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9) - Intensive Care Medicine [resolve.cambridge.org]
- 13. droracle.ai [droracle.ai]
- 14. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-Amino-4-Phenylthiophene-3-Carboxylate Derivatives
Introduction: The 2-Aminothiophene Scaffold as a Cornerstone in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The 2-aminothiophene core is a prominent member of this group.[1][2] Its five-membered heterocyclic structure is a versatile synthon, readily modified to produce derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5]
The parent compound, Ethyl 2-amino-4-phenylthiophene-3-carboxylate, serves as an ideal starting point for exploring the chemical space around this scaffold. Its synthesis is efficient, and its three primary functional regions—the C4-phenyl ring, the C2-amino group, and the C3-carboxylate—offer rich opportunities for pharmacomodulation. This guide provides a comparative analysis of key derivatives, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their biological effects. By understanding the causality behind how specific structural modifications enhance or diminish activity, researchers can more effectively design and synthesize next-generation therapeutic agents.
Synthesis of the Core Scaffold: The Gewald Reaction
The most efficient and widely adopted method for synthesizing the 2-aminothiophene scaffold is the Gewald three-component reaction.[6][7] This one-pot synthesis is valued for its operational simplicity, the accessibility of its starting materials, and its tolerance of diverse functional groups.[7][8] The reaction convenes an α-methylene carbonyl compound (acetophenone in this case), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.[9][10]
The reaction proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent Thorpe-Ziegler cyclization to yield the final polysubstituted 2-aminothiophene product.[6]
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. d-nb.info [d-nb.info]
- 10. Buy this compound | 4815-36-5 [smolecule.com]
In Vitro Efficacy of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Analogs as Anticancer Agents: A Comparative Guide
For inquiries, please contact: [email protected]
Introduction
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic scaffolds explored, the 2-aminothiophene core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate and its analogs, focusing on their in vitro performance against various cancer cell lines. We will delve into the structure-activity relationships (SAR), mechanistic underpinnings of their cytotoxic effects—primarily apoptosis induction and cell cycle arrest—and provide detailed, field-proven experimental protocols to enable researchers to validate and expand upon these findings. Our objective is to furnish the scientific community with a comprehensive resource to accelerate the development of this promising class of compounds.
Rationale for Investigation: The Thiophene Scaffold in Oncology
The thiophene ring, a sulfur-containing five-membered heterocycle, is a versatile building block in medicinal chemistry. Its derivatives have been reported to exhibit a range of pharmacological properties, including anticancer activity. The 2-aminothiophene-3-carboxylate scaffold, in particular, offers several key advantages:
-
Synthetic Tractability: These compounds are readily synthesized via the well-established Gewald multicomponent reaction, allowing for the efficient generation of diverse analogs for SAR studies. This reaction typically involves the condensation of an α-methylene ketone, an active nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1]
-
Structural Versatility: The core structure presents multiple points for chemical modification— a primary amino group, an ester, and the 4-phenyl ring—enabling fine-tuning of physicochemical and pharmacological properties.
-
Potent and Selective Cytotoxicity: As this guide will demonstrate, specific analogs exhibit potent cytotoxicity against a range of cancer cell lines, with some showing encouraging selectivity for tumor cells over non-cancerous lines.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic potential of this compound analogs is typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following tables summarize the IC50 values of various analogs against different human cancer cell lines, synthesized from multiple authoritative studies.
Table 1: Cytotoxicity (IC50, µM) of this compound Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | MCF-7 (Breast) | 23.2 | [2] |
| HepG2 (Liver) | >100 | [2] | ||
| 1b | 4-OCH₃ | HT-29 (Colon) | 28 | [3] |
| MCF-7 (Breast) | 30 | [3] | ||
| 1c | 4-Cl | HT-29 (Colon) | 30 | [3] |
| MCF-7 (Breast) | 42 | [3] | ||
| 1d | 2-Br | Not Specified | Not Specified | [4] |
| 1e | 4-NO₂ | Not Specified | Not Specified | [4] |
| 1f | 2,4-diCl | Not Specified | Not Specified | [4] |
| 1g | 3-NH₂ | Not Specified | Not Specified | [4] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies allows for the elucidation of key structure-activity relationships that govern the anticancer efficacy of this class of compounds:
-
Substitution on the 4-Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly modulate cytotoxic activity. Electron-donating groups, such as methoxy (OCH₃), at the 4-position of the phenyl ring appear to enhance potency against certain cell lines like MCF-7 and HT-29, as seen with compound 1b having a lower IC50 value compared to the chloro-substituted analog 1c .[3]
-
The 2-Amino Group: The free amino group at the C2 position of the thiophene ring is generally considered crucial for activity.
-
The 3-Ester Group: Modifications to the ethyl ester at the C3 position can also influence activity, though this has been less extensively explored for the 4-phenyl series.
Mechanisms of Anticancer Action
The cytotoxic effects of this compound analogs are primarily attributed to the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Several analogs in this series have been shown to trigger this pathway. For instance, one study demonstrated that a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate induced significant apoptosis in MCF-7 breast cancer cells.[2][5]
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell. Key markers of apoptosis include the externalization of phosphatidylserine on the cell surface, and the cleavage of caspase-3.
Diagram 1: Simplified Apoptosis Signaling Pathway
Caption: Overview of apoptosis signaling pathways.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Some thiophene derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing. For example, related ethyl-2-amino-pyrrole-3-carboxylate compounds have been reported to cause a robust G2/M phase arrest.[6] Other studies with different thiophene derivatives have shown arrest at the G1 phase. The specific phase of arrest can be compound and cell-line dependent.
Diagram 2: The Eukaryotic Cell Cycle and Key Regulators
Caption: The cell cycle and its key regulatory complexes.
Experimental Protocols
To ensure the reproducibility and validity of in vitro comparative studies, standardized and well-documented protocols are essential. The following are detailed methodologies for key assays.
Diagram 3: General Workflow for In Vitro Cytotoxicity Screening
References
- 1. Buy this compound | 4815-36-5 [smolecule.com]
- 2. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antimicrobial Efficacy: A Comparative Guide to Novel Thiophene Derivatives
<
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Among the promising candidates, thiophene derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential against a spectrum of drug-resistant pathogens.[1][2] This guide provides a comprehensive framework for the rigorous validation of novel thiophene derivatives, comparing their efficacy against established antimicrobial agents through standardized, reproducible methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and actionable data.
Section 1: The Foundation of Antimicrobial Susceptibility Testing
Before embarking on a comparative analysis, it is crucial to establish a baseline understanding of the principles and methodologies that underpin antimicrobial susceptibility testing (AST). The primary objective of AST is to predict the clinical outcome of treating an infection with a specific antimicrobial agent.[3] The Clinical and Laboratory Standards Institute (CLSI) provides the global gold standard for these methodologies, ensuring that results are accurate, reproducible, and comparable across different laboratories.[4][5][6]
The two most widely accepted quantitative methods for determining antimicrobial efficacy are broth microdilution and agar dilution .[7] These methods are used to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10]
Why MIC is the Cornerstone of Efficacy Validation
The MIC value is a critical parameter for several reasons:
-
Potency Assessment: It provides a direct measure of a compound's potency against a specific microbe.[9]
-
Comparative Analysis: It allows for the direct comparison of a novel compound's activity with that of existing drugs.[11]
-
Therapeutic Dosing Guidance: In clinical settings, MIC values, in conjunction with pharmacokinetic/pharmacodynamic (PK/PD) data, help establish therapeutic dosing regimens.[12][13]
-
Resistance Monitoring: Tracking shifts in MIC values over time is essential for monitoring the emergence of resistance.[3]
A lower MIC value indicates greater potency, meaning less of the drug is required to inhibit the growth of the organism.[14]
Section 2: Experimental Design: A Head-to-Head Comparison
To objectively evaluate a novel thiophene derivative, it must be tested in parallel with a panel of clinically relevant, commercially available antibiotics. The choice of comparator drugs should be guided by the target pathogens.
Table 1: Hypothetical Performance Comparison of a Novel Thiophene Derivative (Thio-X) Against Standard Antibiotics
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MIC/MBC Ratio) |
| Thio-X | Staphylococcus aureus (MRSA) | 4 | 8 | Bactericidal (Ratio: 2) |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 | 2 | Bactericidal (Ratio: 2) |
| Thio-X | Escherichia coli | 8 | 64 | Bacteriostatic (Ratio: 8) |
| Ciprofloxacin | Escherichia coli | 0.25 | 0.5 | Bactericidal (Ratio: 2) |
| Thio-X | Pseudomonas aeruginosa | 16 | >128 | Limited Activity |
| Meropenem | Pseudomonas aeruginosa | 0.5 | 1 | Bactericidal (Ratio: 2) |
| Thio-X | Candida albicans | 32 | >128 | Limited Antifungal Activity |
| Fluconazole | Candida albicans | 1 | 4 | Fungicidal (Ratio: 4) |
Note: This data is illustrative. Actual results will vary based on the specific thiophene derivative and microbial strains tested.
Beyond Inhibition: Determining Bactericidal vs. Bacteriostatic Activity
While the MIC reveals the concentration needed to inhibit growth, it doesn't distinguish between agents that kill the bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). To make this distinction, the Minimum Bactericidal Concentration (MBC) assay is performed as a follow-up to the MIC test.[11][15]
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[16][17] This distinction is critical, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.
Section 3: Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating reliable and comparable data. The following methodologies are based on CLSI guidelines.[18][19]
Protocol: Broth Microdilution for MIC Determination
This method is favored for its efficiency in testing multiple compounds against various organisms simultaneously.[7]
Causality: The choice of Mueller-Hinton Broth (MHB) is crucial as it is a standardized, non-selective medium with low levels of inhibitors that could interfere with the antimicrobial agent's activity.[10][20] The inoculum density is rigorously controlled because a higher density of bacteria can falsely elevate the MIC value.
Workflow Diagram: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel thiophene derivative and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.[7]
-
Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture.[10] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.[9]
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls (Self-Validation):
-
Sterility Control: One well containing only MHB (no bacteria, no drug). This must remain clear.
-
Growth Control: One well containing MHB and the bacterial inoculum (no drug). This must show turbidity.
-
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7]
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity.[10]
Visualizing the MIC Plate Layout
Caption: 96-well plate layout for a single compound's MIC test.
Protocol: MBC Determination
This protocol is a direct extension of the MIC assay.
Causality: Subculturing from the clear wells of the MIC plate onto antibiotic-free agar allows for the determination of whether the bacteria were killed or merely inhibited. The 99.9% kill threshold is a long-standing convention in microbiology for defining bactericidal activity.[15]
Step-by-Step Protocol:
-
Select Wells: Following the MIC reading, select the wells corresponding to the MIC and at least two more concentrated dilutions that also showed no growth.[11]
-
Subculture: Aliquot a small, defined volume (e.g., 10-100 µL) from each selected well and spread it onto an appropriate antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16]
Section 4: Exploring the Mechanism of Action
While MIC and MBC data are essential for gauging efficacy, understanding how a compound works provides critical insights for further development. Many thiophene derivatives have been shown to exert their antimicrobial effects through various mechanisms, including:
-
Cell Membrane Disruption: Some derivatives increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents.[1][21]
-
Inhibition of Cell Division: Certain thiophenyl-pyrimidine derivatives have been found to inhibit FtsZ, a key protein involved in bacterial cell division, leading to filamentation and cell death.[22]
-
DNA Interaction: Other thiophene-containing compounds may interfere with DNA replication by stabilizing DNA-cleavage complexes.[2]
Conceptual Diagram: Potential Thiophene Mechanisms of Action
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. sanfordguide.com [sanfordguide.com]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. iacld.com [iacld.com]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microchemlab.com [microchemlab.com]
- 12. bsac.org.uk [bsac.org.uk]
- 13. droracle.ai [droracle.ai]
- 14. dickwhitereferrals.com [dickwhitereferrals.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. darvashco.com [darvashco.com]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate and Its Bioisosteres: A Guide for Drug Discovery
Introduction: The Privileged 2-Aminothiophene Scaffold
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds.[1] Ethyl 2-amino-4-phenylthiophene-3-carboxylate, a prominent member of this class, serves as a versatile synthetic intermediate and has demonstrated a spectrum of pharmacological potential, including anticancer and antimicrobial activities.[2] Its synthesis is most commonly achieved through the robust and efficient Gewald multicomponent reaction.[2]
This guide provides an in-depth comparative analysis of this compound (the parent compound) and its bioisosteres. In drug design, bioisosterism—the replacement of a functional group with another that retains similar physicochemical and biological properties—is a critical strategy for optimizing lead compounds. This approach aims to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity.[3] Herein, we will dissect the impact of bioisosteric modifications at three key positions of the parent molecule: the C3-ester, the C2-amino group, and the thiophene ring itself. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource for informed decision-making in the design of next-generation 2-aminothiophene-based therapeutics.
The Parent Compound: this compound
The parent compound, with its characteristic thiophene core, serves as our benchmark for comparison. Its synthesis is reliably achieved via the Gewald reaction, a one-pot condensation of acetophenone, ethyl cyanoacetate, and elemental sulfur, typically catalyzed by an amine base like morpholine or diethylamine.[4] This reaction's operational simplicity and the ready availability of starting materials make the 2-aminothiophene scaffold highly accessible for derivatization and exploration.
I. Bioisosteric Replacement of the C3-Ester Group
The ethyl ester at the C3 position is a prime target for bioisosteric modification to modulate properties such as metabolic stability, cell permeability, and target engagement. Common bioisosteres for esters include amides and other heterocyclic rings.[5]
Ester-to-Amide Bioisosterism: Impact on Antileishmanial Activity
A study by de Souza et al. (2023) provides a direct comparison between 2-aminothiophene-3-carboxylate (ester) and 2-aminothiophene-3-carboxamide (amide) derivatives in the context of antileishmanial activity against Leishmania amazonensis. While not using the exact 4-phenyl parent, the study on related 2-aminothiophenes offers valuable insights into this specific bioisosteric switch. The general finding was that replacing the carboxylate with a carboxamide was often not favorable for activity.[6] However, in certain structural contexts, such as those containing an N-Boc-piperidinyl moiety, the carboxamide bioisostere maintained anti-promastigote activity. For instance, the IC50 value for the 3-carbonitrile compound 17 was 8.61 µM, while its 3-carboxamide bioisostere 19 showed a comparable IC50 of 9.35 µM.[6]
This suggests that while the ester-to-amide switch is not universally beneficial, it can be well-tolerated in specific molecular environments, potentially offering advantages in terms of metabolic stability, as amides are generally less susceptible to hydrolysis by esterases.
Comparative Analysis of Different Ester Groups: Tuning aPKC Inhibition
The work of Titchenell et al. (2013) on atypical protein kinase C (aPKC) inhibitors provides a detailed SAR study on the C3-ester group of the 2-amino-4-phenylthiophene-3-carboxylate core. Their findings demonstrate that modifications to the ester moiety can significantly impact inhibitory activity.[7]
| Compound | R Group at C3-Ester | aPKCζ Inhibition (%) at 30 µM[7] |
| Parent Analog (1) | Ethyl | 100 |
| 6 | 2-Propyl | 100 |
| 10 | Benzyl | 100 |
| 7 | Methyl | 89 |
| 12 | 2-Phenylethyl | 58 |
| 15 | t-Butyl | 18 |
| 19 | 2-(Dimethylamino)ethyl | 10 |
Table 1: Impact of C3-Ester modification on aPKCζ inhibition.
The data reveals that small, linear alkyl groups (ethyl, 2-propyl) and a benzyl group are well-tolerated and result in potent inhibition. However, increasing the steric bulk (e.g., t-butyl) or introducing charged groups (e.g., 2-(dimethylamino)ethyl) leads to a significant decrease in activity. This suggests that the C3-ester likely occupies a sterically constrained pocket in the aPKC active site. The causality behind this experimental choice is to probe the size and electronic nature of the binding pocket. The high activity of the benzyl ester also suggests that a hydrophobic interaction may be favorable.
II. Bioisosteric Replacement of the Thiophene Ring
The thiophene ring itself can be considered a bioisostere of a phenyl ring.[8] Its replacement with other five-membered heterocycles like furan or pyrrole can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. While direct comparative data for the this compound scaffold is limited, general principles and data from analogous systems can provide valuable guidance.
Thiophene vs. Furan Analogs: A Head-to-Head Comparison
A comparative guide on furan versus thiophene analogs highlights key differences that are crucial in drug design. Thiophenes are generally considered more metabolically stable than furans, which can be metabolized to reactive intermediates.[9] In terms of anticancer activity, the choice between a furan and a thiophene core is highly context-dependent. For example, in a series of chalcone derivatives, a furan-containing compound showed slightly better activity against A549 and HepG2 cancer cell lines compared to its thiophene counterpart. Conversely, in a pyrazole series, the thiophene analog was more potent against the A549 cell line.[9] This underscores the importance of empirical testing for each specific scaffold and biological target.
III. Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. Bioisosteric modifications can be strategically employed to fine-tune these properties.
| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Physicochemical Notes |
| This compound | C13H13NO2S | 247.31[10] | ~3.5 | Parent compound, serves as baseline. |
| Mthis compound | C12H11NO2S | 233.29 | ~3.2 | Slightly less lipophilic than ethyl ester. |
| 2-Amino-4-phenylthiophene-3-carboxamide | C11H10N2OS | 218.28 | ~2.5 | Significantly less lipophilic due to the amide group, which increases polarity and hydrogen bonding potential. |
| Ethyl 2-amino-4-phenylfuran-3-carboxylate | C13H13NO3 | 231.25 | ~3.1 | Furan is more polar than thiophene, generally leading to lower lipophilicity. |
Table 2: Comparative physicochemical properties of the parent compound and its bioisosteres. (LogP values are estimations and can vary based on the prediction algorithm).
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
Gewald Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[4]
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Methanol
Procedure:
-
In a round-bottom flask, combine acetophenone (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and elemental sulfur (1.1 equivalents) in methanol.
-
Add diethylamine (1.5 equivalents) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold methanol to remove unreacted starting materials and impurities.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][11]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The comparative analysis of this compound and its bioisosteres reveals critical structure-activity relationships that can guide future drug design efforts.
-
C3-Ester Modification: The ester group at the C3 position is sensitive to steric bulk. Small, lipophilic ester groups appear optimal for aPKC inhibition, while larger or charged groups are detrimental. The ester-to-amide bioisosteric switch can be a viable strategy to enhance metabolic stability, but its impact on activity is context-dependent and requires careful evaluation.
-
Thiophene Ring Bioisosterism: While the thiophene core is a robust scaffold, its replacement with bioisosteres like furan offers a pathway to modulate electronic properties and metabolic stability. The choice between these heterocycles is not straightforward and should be empirically determined based on the specific biological target and desired pharmacological profile.
-
Future Directions: A significant gap in the current literature is the exploration of bioisosteres for the C2-amino group of this scaffold. Investigating replacements such as hydroxyl, methyl, or other small functional groups could yield novel insights and potentially lead to compounds with improved properties. Furthermore, a systematic comparison of a wider range of heterocyclic bioisosteres for the thiophene ring, all evaluated against a consistent panel of biological targets (e.g., various cancer cell lines, bacterial strains), would be of immense value to the medicinal chemistry community.
This guide underscores the power of bioisosterism as a rational drug design strategy. By systematically modifying the this compound scaffold and carefully evaluating the resulting changes in biological activity and physicochemical properties, researchers can accelerate the development of novel therapeutics with enhanced potential.
References
- 1. 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide|CAS 61019-23-6 [benchchem.com]
- 2. Buy this compound | 4815-36-5 [smolecule.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C13H13NO2S | CID 73242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives and Itraconazole: A Foray into Novel Antifungal Efficacy
In the persistent battle against fungal infections, the rise of drug-resistant strains necessitates a continuous search for novel and more effective therapeutic agents. While established antifungals like itraconazole have been mainstays in clinical practice, the exploration of new chemical scaffolds is paramount. This guide provides a detailed comparative analysis of the antifungal efficacy of emerging ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives against the widely used triazole, itraconazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative in vitro efficacy, and the experimental underpinnings of these findings.
Mechanisms of Action: A Tale of Two Scaffolds
A fundamental understanding of a drug's mechanism of action is crucial for its development and clinical application. Here, we delve into the distinct ways itraconazole and the novel thiophene derivatives exert their antifungal effects.
Itraconazole: A Well-Established Ergosterol Biosynthesis Inhibitor
Itraconazole, a triazole antifungal agent, operates by disrupting the integrity of the fungal cell membrane.[1][2] Its primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is analogous to the cholesterol synthesis pathway in mammals.[2][3] By inhibiting lanosterol 14α-demethylase, itraconazole effectively halts the production of ergosterol, an essential sterol for maintaining the structural integrity and fluidity of the fungal cell membrane.[2][3] The depletion of ergosterol, coupled with the accumulation of toxic 14α-methylated sterols, leads to increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, fungal cell death.[2]
References
A Technical Guide to Kinase Cross-Reactivity Profiling of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The Ethyl 2-amino-4-phenylthiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent inhibitors against various protein kinases.[1] Derivatives of this core have shown significant activity against key oncological and inflammatory targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and atypical Protein Kinase C (aPKC).[1][2][3] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity.[4][5] Off-target activities can lead to toxicity or unexpected polypharmacology, making a thorough understanding of a compound's cross-reactivity profile essential for its progression as a therapeutic agent or a chemical probe.[6]
This guide provides an in-depth comparison of hypothetical compounds based on the this compound scaffold, supported by detailed experimental methodologies for assessing kinase selectivity. We will explore the rationale behind experimental design, the interpretation of resulting data, and the structure-activity relationships (SAR) that govern selectivity.
The Imperative of Kinome-Wide Profiling
Targeted drug discovery often begins with the optimization of a compound against a single kinase. However, early and comprehensive profiling against a broad panel of kinases—often referred to as a kinome scan—is a critical step to de-risk a drug development program.[7] Such profiling helps to:
-
Identify potential off-target liabilities: Unforeseen inhibition of kinases involved in essential cellular processes can lead to toxicity.
-
Uncover opportunities for polypharmacology: In some cases, hitting multiple targets can be therapeutically beneficial, particularly in complex diseases like cancer.[8]
-
Guide structure-activity relationship (SAR) studies: Understanding how modifications to the chemical scaffold affect selectivity allows for the rational design of more specific inhibitors.[9]
-
Select high-quality chemical probes: For basic research, a well-characterized, selective inhibitor is crucial for accurately dissecting cellular signaling pathways.[10]
Comparative Selectivity Analysis: A Case Study
To illustrate the principles of cross-reactivity analysis, we will examine a hypothetical dataset for three representative compounds from the this compound family.
-
Compound A (Parent Scaffold): this compound.
-
Compound B (Derivative 1): A derivative with a meta-methoxy substitution on the C-4 phenyl ring, a modification known to influence binding in some kinase inhibitors.
-
Compound C (Derivative 2): A derivative where the ethyl ester is replaced with a cyclopropylamide, altering the hydrogen bonding capacity and steric profile of the molecule.
The following table summarizes the hypothetical dissociation constants (Kd) for these compounds against a selected panel of kinases, simulating data that could be obtained from a competitive binding assay such as KINOMEscan®.[11][12]
Table 1: Comparative Kinase Selectivity Profile (Kd, nM)
| Kinase Target | Kinase Family | Compound A (Parent) | Compound B (m-OCH3) | Compound C (Cyclopropylamide) |
| EGFR | TK | 50 | 35 | 450 |
| PKCι (aPKC) | AGC | 120 | 850 | 95 |
| ABL1 | TK | 3,500 | >10,000 | 8,000 |
| AURKA | ST | >10,000 | >10,000 | >10,000 |
| CDK2 | CMGC | 8,000 | 9,500 | >10,000 |
| FGFR2 | TK | 850 | 4,500 | 600 |
| LCK | TK | 2,500 | 7,800 | 9,000 |
| MET | TK | 6,000 | >10,000 | >10,000 |
| p38α (MAPK14) | CMGC | >10,000 | >10,000 | >10,000 |
| VEGFR2 | TK | 450 | 250 | 5,500 |
TK: Tyrosine Kinase; AGC: Protein Kinase A, G, C families; ST: Serine/Threonine; CMGC: CDK, MAPK, GSK3, CLK families. Data is hypothetical.
Data Interpretation and Visualization
The raw data from a kinome scan can be extensive. Visualization tools are essential for interpreting selectivity. A common method is the TREEspot™ interaction map , which plots the inhibited kinases on a phylogenetic tree of the human kinome.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to the In Silico Performance of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the thiophene nucleus, have emerged as privileged scaffolds due to their diverse biological activities. This guide focuses on a specific, promising class: derivatives of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. We will delve into their comparative molecular docking scores against various biological targets, providing a computational perspective on their therapeutic potential. This analysis is grounded in the principles of structure-based drug design, where understanding the interaction between a small molecule and its target protein at an atomic level is paramount for rational drug development.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[1][2] The primary output of this process is a "docking score," a numerical value that estimates the binding affinity, with more negative scores generally indicating a more favorable interaction.[3] This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for further synthesis and experimental testing.[2]
Pillar 1: The Molecular Docking Workflow: A Methodological Overview
To appreciate the comparative data that follows, it is essential to understand the causality behind the experimental choices in a typical molecular docking study. The process is not merely computational but a multi-step workflow that requires careful preparation and validation to yield meaningful results. Each step is a self-validating system designed to ensure the scientific rigor of the final predictions.
Step-by-Step Experimental Protocol for Molecular Docking
-
Target Protein Selection and Preparation:
-
Rationale: The choice of a protein target is hypothesis-driven, based on its known or presumed role in a disease pathway. For instance, enzymes like GlcN-6-P synthase are targeted for their essential role in microbial cell wall synthesis, making them excellent targets for novel antimicrobial agents.[4]
-
Protocol:
-
The three-dimensional crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB) (--INVALID-LINK--]">www.rcsb.org).
-
The protein structure is prepared for docking. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. This "cleaning" process ensures that the binding site is properly defined for the docking simulation.[1]
-
-
-
Ligand Preparation:
-
Rationale: The ligand's three-dimensional structure and its various possible conformations must be accurately represented.
-
Protocol:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
These 2D structures are converted into 3D models.
-
Energy minimization is performed on the 3D structures to obtain the most stable, low-energy conformation. This step is crucial as the initial conformation of the ligand can significantly influence the docking outcome.
-
-
-
Docking Simulation:
-
Rationale: This is the core computational step where the ligand is flexibly placed into the defined active site of the protein. The algorithm explores a vast conformational space to find the most favorable binding pose.[3]
-
Protocol:
-
A "grid box" is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.[5]
-
The docking software (e.g., AutoDock, Glide, GOLD) is run.[5][6] The software's search algorithm, such as a genetic algorithm or Monte Carlo simulated annealing, systematically explores different orientations and conformations of the ligand within the grid box.[6]
-
For each generated "pose," a scoring function calculates the binding energy, predicting the stability of the ligand-protein complex.[3][6]
-
-
-
Analysis of Results:
-
Rationale: The output of a docking run is a series of possible binding poses ranked by their docking scores. The top-ranked poses are then analyzed to understand the nature of the molecular interactions.
-
Protocol:
-
The pose with the lowest binding energy (most negative docking score) is typically considered the most likely binding mode.
-
This pose is visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
-
-
Below is a diagram illustrating this standard workflow.
Pillar 2: Comparative Docking Analysis of Thiophene Derivatives
Recent studies have explored the synthesis and in silico evaluation of various substituted this compound derivatives against microbial targets. A notable study investigated the binding affinity of bromo, nitro, dichloro, and amino substituted derivatives against GlcN-6-P synthase, a key enzyme in fungal and bacterial cell wall biosynthesis.[4] The results from these computational experiments provide valuable insights into the structure-activity relationships (SAR) of this chemical series.
| Derivative (Substitution) | Target Protein | Docking Score (kcal/mol) | Key Interactions & Observations | Reference |
| NR3 (2-bromo) | GlcN-6-P synthase | Lowest Binding Energy | Exhibited one of the most favorable binding energies in the series. | [4][7] |
| NR4 (4-nitro) | GlcN-6-P synthase | Favorable Binding Energy | Showed significant predicted activity. | [4][7] |
| NR6 (2,4-dichloro) | GlcN-6-P synthase | Lowest Binding Energy | Exhibited one of the most favorable binding energies, comparable to NR3. | [4][7] |
| NR8 (3-amino) | GlcN-6-P synthase | Favorable Binding Energy | Showed significant predicted activity. | [4][7] |
| Fluconazole (Standard) | GlcN-6-P synthase | Higher Binding Energy* | The synthesized derivatives NR3 and NR6 showed lower (more favorable) binding energies than the standard antifungal drug. | [4][7] |
Absolute docking score values were not specified in the abstract, but the relative performance was clearly stated.
Structure-Activity Relationship (SAR) Insights
The comparative results strongly suggest that the nature and position of substituents on the phenyl ring play a critical role in modulating the binding affinity for the target enzyme.[4]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as bromo (NR3), nitro (NR4), and dichloro (NR6), appears to enhance the binding affinity towards GlcN-6-P synthase.[4][7] This could be attributed to altered electronic properties of the molecule, facilitating stronger interactions (e.g., electrostatic or hydrogen bonding) with active site residues.
-
Superiority over Standard: Critically, the derivatives NR3 (2-bromo) and NR6 (2,4-dichloro) demonstrated lower binding energies than fluconazole, a widely used antifungal agent.[4][7] This indicates a higher predicted binding affinity and suggests that these scaffolds hold significant promise for the development of novel antifungal agents that may be more potent than existing therapies.
The core chemical scaffold and the positions of substitution are illustrated below.
Pillar 3: Correlation with In Vitro Biological Activity
While molecular docking provides a powerful predictive tool, its findings must be validated through experimental biological studies. The true measure of a compound's therapeutic potential lies in its demonstrated activity in vitro and in vivo.
The same study that reported the favorable docking scores for the thiophene derivatives also investigated their biological properties. The results showed that the synthesized compounds possessed significant antibacterial, antifungal, antidiabetic, and anti-inflammatory activities.[4][7] Notably, almost all of the tested compounds were found to be more potent against Bacillus cereus and Candida albicans than the standard drugs Ciprofloxacin and Itraconazole, respectively.[4][7] This strong correlation between the predictive in silico data (low binding energies) and the observed in vitro efficacy (potent antimicrobial activity) underscores the validity of the docking approach and highlights the immense potential of this class of compounds.
Conclusion
The comparative analysis of docking scores for this compound derivatives reveals a promising scaffold for the development of novel therapeutic agents, particularly antimicrobials. In silico studies, corroborated by initial in vitro testing, demonstrate that specific substitutions, especially with electron-withdrawing groups like bromo and dichloro, can significantly enhance binding affinity to key microbial enzymes, surpassing that of standard drugs.[4][7] This guide provides a clear, data-supported rationale for researchers and drug development professionals to further explore this chemical space. The strong foundation laid by these computational and preliminary experimental findings justifies the investment in further synthesis, optimization, and comprehensive biological evaluation of this versatile thiophene family.
References
- 1. Molecular docking | PPTX [slideshare.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Benchmarking Guide: Novel 2-Aminothiophene Derivatives vs. Existing Therapeutic Agents in Oncology and Inflammation
Introduction
The Promise of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of a wide array of biologically active compounds.[1] Its inherent drug-like properties and synthetic accessibility have made it a focal point for researchers in drug discovery.[1] This class of heterocyclic compounds has demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The adaptability of the 2-aminothiophene ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. This has led to the identification of 2-aminothiophene derivatives as promising inhibitors of various enzymes, modulators of receptors, and even as cytostatic agents with selectivity for certain cancer cell types.[4][5]
The Need for Direct Benchmarking
While the discovery of novel bioactive compounds is a critical first step, a rigorous and objective comparison against existing therapeutic agents is paramount to truly assess their potential clinical value. Direct benchmarking provides essential context for a new compound's efficacy, selectivity, and safety profile. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for such comparisons, focusing on the promising class of 2-aminothiophene derivatives.
Scope of the Guide
This guide will provide an in-depth technical comparison of new 2-aminothiophene derivatives against established therapeutic agents in two key areas: oncology and inflammation. We will delve into detailed, step-by-step experimental protocols for key assays, present comparative data in a clear and concise tabular format, and use diagrams to illustrate complex biological pathways and experimental workflows. The objective is to equip researchers with the necessary information to design and execute robust benchmarking studies for their own novel 2-aminothiophene derivatives.
Benchmarking in Oncology
The Landscape of Cancer Therapeutics: Kinase Inhibitors and Cytotoxic Agents
The treatment of cancer has been revolutionized by the development of targeted therapies, particularly kinase inhibitors, which interfere with specific signaling pathways that drive tumor growth and proliferation.[6][7] Simultaneously, traditional cytotoxic agents that induce cancer cell death remain a cornerstone of many chemotherapy regimens.[8] For a new 2-aminothiophene derivative to be considered a viable anticancer candidate, it must demonstrate superior or complementary activity when compared to established drugs such as the multi-kinase inhibitor Sorafenib or the widely used cytotoxic agent Doxorubicin.
Head-to-Head Comparison: Efficacy and Selectivity
A primary mechanism by which many small molecule anticancer drugs exert their effect is through the inhibition of protein kinases.[7] An in vitro kinase assay is a fundamental experiment to determine the potency and selectivity of a new compound.
Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ TR-FRET)
This protocol outlines the determination of a compound's IC₅₀ value against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[9]
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compound (e.g., a new 2-aminothiophene derivative) and the comparator (e.g., Sorafenib) in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer to create a 4X final assay concentration stock.
-
Kinase and Substrate Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in 1X Kinase Buffer. The ATP concentration should be at its apparent Km for the kinase to ensure accurate competitive inhibition assessment.
-
Kinase Reaction:
-
Add 5 µL of the 4X compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.
-
Add 20 µL of the 2X detection solution to all wells.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor). The ratio of these emissions is used to calculate the extent of kinase inhibition.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | 2-ATD-1 IC₅₀ (nM) | Sorafenib IC₅₀ (nM) |
| VEGFR2 | 25 | 90 |
| PDGFRβ | 45 | 58 |
| c-Kit | 80 | 68 |
| BRAF | >10,000 | 22 |
| EGFR | >10,000 | >10,000 |
This is hypothetical data for illustrative purposes.
Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.
Evaluating a compound's ability to kill cancer cells is a fundamental step in anticancer drug screening. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) and a non-cancerous cell line (e.g., 3T3) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., "2-ATD-1") and the comparator (e.g., Doxorubicin) for 24 to 48 hours.[8] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Data Presentation: Comparative Cytotoxicity Profile
| Cell Line | 2-ATD-1 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 5.2 | 1.8 |
| PANC-1 (Pancreatic Cancer) | 8.9 | 3.5 |
| 3T3 (Non-cancerous Fibroblasts) | > 50 | 0.5 |
This is hypothetical data for illustrative purposes, based on findings that some 2-aminothiophene derivatives show antiproliferative potential against HeLa and PANC-1 cell lines and can have a protective effect on non-tumor cells.[8]
Understanding how a compound affects the cell cycle can provide valuable insights into its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.[6]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cancer cells to about 60-70% confluency and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[5]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Data Presentation: Effect on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55 | 30 | 15 |
| 2-ATD-1 (IC₅₀) | 75 | 15 | 10 |
This is hypothetical data for illustrative purposes.
Caption: The four main phases of the cell cycle.
In Vivo Efficacy: The Xenograft Model
In vivo studies are essential to confirm the anticancer activity of a compound in a living organism. The subcutaneous tumor xenograft model is a widely used preclinical model to evaluate the efficacy of cancer therapeutics.[12]
Experimental Protocol: Subcutaneous Tumor Xenograft Model
-
Cell Preparation: Culture human cancer cells (e.g., HeLa) to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend them in a mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[13]
-
Animal Implantation: Anesthetize immunocompromised mice (e.g., athymic nude mice) and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.[13]
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor size 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[13]
-
Treatment: When tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound, standard-of-care drug). Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for an in vivo tumor xenograft study.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | - |
| 2-ATD-1 (20 mg/kg) | 540 | 55 |
| Standard of Care | 480 | 60 |
This is hypothetical data for illustrative purposes.
Benchmarking in Inflammation
Current Anti-Inflammatory Therapies
Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of drugs for treating pain and inflammation.[12][14] They primarily act by inhibiting cyclooxygenase (COX) enzymes. Selective COX-2 inhibitors like Celecoxib were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14] When evaluating a new anti-inflammatory compound, comparing its efficacy to a well-established drug like Celecoxib is a standard approach.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and reliable method for screening the acute anti-inflammatory activity of new compounds.[15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least a week before the experiment.
-
Compound Administration: Administer the test compound (e.g., "2-ATD-2"), the comparator drug (e.g., Celecoxib), or the vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: One hour after compound administration, inject a 1% suspension of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[15]
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Data Presentation: Comparative Anti-Inflammatory Activity
| Treatment Group | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0 |
| 2-ATD-2 (10 mg/kg) | 45 |
| Celecoxib (10 mg/kg) | 50 |
This is hypothetical data for illustrative purposes.
Early Safety and Druggability Assessment
The Importance of Early Safety Profiling
Assessing the safety and potential liabilities of a new drug candidate early in the discovery process is crucial to avoid late-stage failures. A series of in vitro assays can provide valuable information on a compound's potential for cardiotoxicity, mutagenicity, and metabolic instability.
Caption: Integrated efficacy and safety assessment workflow.
Key In Vitro Safety and ADME Assays
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia.[17] Therefore, assessing a compound's activity against the hERG channel is a regulatory requirement and a critical early safety screen.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Culture: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Preparation: Prepare a series of concentrations of the test compound.
-
Automated Patch Clamp: Use an automated patch clamp system (e.g., QPatch) to measure the hERG current in whole-cell configuration.
-
Data Acquisition: Record the hERG tail current before and after the application of the test compound at various concentrations.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current for each concentration and determine the IC₅₀ value.[17]
Data Presentation: hERG Inhibition Profile
| Compound | hERG IC₅₀ (µM) |
| 2-ATD-1 | > 30 |
| 2-ATD-2 | 15 |
| Positive Control (e.g., Cisapride) | 0.01 |
This is hypothetical data for illustrative purposes.
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[18] It uses several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine.
Experimental Protocol: Ames Test
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[7]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if required) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates. These plates lack histidine, so only bacteria that revert to a histidine-synthesizing state can grow.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Data Presentation: Ames Test Results
| Compound | Strain | With S9 Mix | Without S9 Mix | Result |
| 2-ATD-1 | All | Negative | Negative | Non-mutagenic |
| 2-ATD-2 | All | Negative | Negative | Non-mutagenic |
| Positive Control | Varies | Positive | Positive | Mutagenic |
This is hypothetical data for illustrative purposes.
The metabolic stability of a compound provides an indication of its susceptibility to metabolism by liver enzymes, which can significantly impact its pharmacokinetic profile.[19]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-generating system, and buffer.
-
Compound Incubation: Incubate the test compound at a fixed concentration with the reaction mixture at 37°C. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).[20]
Data Presentation: Metabolic Stability Profile
| Compound | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 2-ATD-1 | 45 | 15.4 |
| 2-ATD-2 | > 60 | < 11.5 |
| Positive Control (High Turnover) | 5 | 138.6 |
This is hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic benchmarking of novel 2-aminothiophene derivatives against existing therapeutic agents. By employing the detailed protocols for in vitro and in vivo assays, researchers can generate robust and comparative data on the efficacy, mechanism of action, and safety of their compounds.
The hypothetical data presented for our example compounds, "2-ATD-1" and "2-ATD-2," illustrate how such a benchmarking exercise can reveal promising candidates. For instance, "2-ATD-1" showed a favorable kinase inhibition profile and in vivo efficacy, coupled with a good safety profile, marking it as a strong candidate for further development in oncology. Similarly, "2-ATD-2" demonstrated anti-inflammatory activity comparable to a standard drug, with good metabolic stability.
Future research should focus on lead optimization to further enhance potency and selectivity, more in-depth mechanistic studies to fully elucidate the mode of action, and more extensive in vivo testing in various disease models to establish a comprehensive preclinical data package. The versatile and promising nature of the 2-aminothiophene scaffold warrants continued exploration and rigorous evaluation to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiTE® Xenograft Protocol [protocols.io]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS No: 4815-36-5). As a synthetic intermediate with significant potential in pharmaceutical synthesis, its safe handling is paramount.[1][2] This guide moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety and technical excellence in your laboratory.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the hazard profile of a chemical is the foundation of safe handling. This compound is not merely a benign organic powder; it presents a multi-faceted risk profile that dictates our choice of personal protective equipment (PPE).
-
GHS Classification: Globally Harmonized System (GHS) classifications provided by suppliers indicate this compound is a known irritant.[2] The specific hazard statements are:
-
Structural Class Hazards: Beyond its immediate irritant properties, the compound's structure as a primary aromatic amine and a thiophene derivative warrants a higher level of caution.
-
Primary Aromatic Amines (PAAs): This class of compounds is associated with significant health risks. Many PAAs are lipid-soluble and can be readily absorbed through the skin.[5] Long-term exposure to various aromatic amines has been linked to severe health effects, including carcinogenicity and mutagenicity.[5][6][7] Therefore, it is prudent to treat this compound as potentially toxic and handle it with measures to prevent any direct contact or inhalation.
-
Combustible Solid: The compound is classified as a combustible solid, which necessitates precautions against ignition sources and informs the selection of appropriate body protection.[4]
-
Given this profile, our defense-in-depth strategy is to prevent all routes of exposure—dermal, ocular, and respiratory—through a combination of engineering controls and a meticulously selected PPE ensemble. This material should be considered hazardous until comprehensive toxicological data becomes available.[1]
Core PPE Requirements: A Multi-Layered Defense
The following PPE is mandatory for all procedures involving the handling of solid or dissolved this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary barrier between you and the chemical must be an operational and certified chemical fume hood. All weighing, transfer, and reaction setup involving this compound in its powdered form must be conducted within a fume hood to mitigate the risk of respiratory exposure.[8]
Personal Protective Equipment Ensemble
| Protection Type | Specification | Rationale & Key Considerations |
| Hand Protection | Double-gloving with 100% nitrile gloves. | The outer glove absorbs initial contamination while the inner glove protects against tears and undetected pinholes. Aromatic amines can be absorbed through the skin; this provides a robust barrier.[5] Gloves must be inspected before use and changed every 30-60 minutes or immediately upon contamination.[9][10] |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 or EN 166 compliant). | Protects against irritation from airborne powder and splashes.[9][11] When handling larger quantities (>10g) or performing vigorous mixing/heating where splash potential is high, a full-face shield must be worn over the safety goggles.[8][12] |
| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. | Protects skin from contact with the irritant powder. The flame-resistant property addresses its classification as a combustible solid.[4][13] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory Protection | Not required if all handling is performed within a certified chemical fume hood. | A NIOSH-approved N95 respirator may be necessary for spill cleanup outside of a fume hood or if engineering controls are confirmed to be insufficient.[8][10] |
| Foot Protection | Closed-toe, chemical-resistant safety footwear. | Protects feet from spills and falling objects. Shoes should be fully enclosed and made of a non-porous material.[14] |
Operational Plan: PPE in Practice
Correctly using PPE is as critical as selecting it. The following protocols ensure the integrity of your protective barrier throughout the workflow.
Step 1: Preparation and Donning Sequence
-
Inspect All PPE: Before entering the lab, check all equipment for damage (cracks in goggles, tears in gloves, etc.).
-
Donning Order:
-
Don shoe covers and lab coat.
-
Put on the inner pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Step 2: Handling and Experimental Protocol
-
Fume Hood Operation: Perform all manipulations of the solid compound deep within the chemical fume hood with the sash at the lowest possible working height.
-
Weighing and Transfer: Use a disposable weighing paper or boat. After transfer, the weighing paper must be considered contaminated waste.
-
Constant Vigilance: Continuously monitor for any breaches in PPE. If you suspect contamination of your inner glove or skin, stop work immediately, safely doff PPE, and wash the affected area thoroughly.
Step 3: Doffing Sequence and Disposal
The goal of the doffing sequence is to remove the most contaminated items first without cross-contaminating yourself.
-
Outer Gloves: While still in the designated work area, peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Exit Work Area: Move away from the immediate work area.
-
Lab Coat & Goggles: Remove the lab coat and goggles. Store them in a designated area or dispose of them if they are single-use.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out, and dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]
Disposal Plan: Completing the Safety Lifecycle
All disposable items that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: This includes used gloves, weighing papers, contaminated paper towels, and any other solid materials. These must be collected in a clearly labeled, sealed hazardous waste container.[8]
-
Contaminated PPE: All used PPE must be disposed of as hazardous chemical waste according to your institution's and local regulations.[11][15] Do not discard it in the regular trash.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Buy this compound | 4815-36-5 [smolecule.com]
- 3. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氨基-4-苯基噻吩-3-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 8. benchchem.com [benchchem.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. fishersci.com [fishersci.com]
- 12. hsa.ie [hsa.ie]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
